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  • Product: N-tert-Butoxycarbonyl Acivicin
  • CAS: 73684-59-0

Core Science & Biosynthesis

Foundational

"N-tert-Butoxycarbonyl Acivicin" CAS number 73684-59-0 details

Executive Summary & Strategic Utility N-tert-Butoxycarbonyl Acivicin (N-Boc-Acivicin) is the chemically protected derivative of Acivicin , a potent glutamine antagonist and antimetabolite.[1] While Acivicin itself is a w...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

N-tert-Butoxycarbonyl Acivicin (N-Boc-Acivicin) is the chemically protected derivative of Acivicin , a potent glutamine antagonist and antimetabolite.[1] While Acivicin itself is a well-documented inhibitor of CTP synthetase and GMP synthetase, the N-Boc derivative serves a critical role in medicinal chemistry and drug development rather than direct therapy.[1]

Core Utility:

  • Synthetic Intermediate: It allows for the chemical modification of the Acivicin scaffold (e.g., esterification, amide coupling) by masking the reactive

    
    -amino group, preventing self-polymerization or unwanted side reactions.
    
  • Lipophilic Pro-drug Research: The tert-butoxycarbonyl (Boc) moiety significantly increases lipophilicity (

    
    ), enabling studies into passive membrane permeability and blood-brain barrier (BBB) penetration before metabolic cleavage restores the active parent compound.[1]
    
  • Analytical Standard: Used as a stable reference material in HPLC/MS workflows for tracking Acivicin metabolism and stability.

Chemical & Physical Profile

The following data aggregates physicochemical constants critical for experimental handling.

PropertySpecification
Molecular Formula

Molecular Weight 278.69 g/mol
Appearance White to off-white solid
Solubility (Organic) Soluble in DMSO (>20 mg/mL), Methanol, Ethanol, Ethyl Acetate
Solubility (Aqueous) Insoluble in water; sparingly soluble in PBS (requires co-solvent)
Chirality

- Matches the bioactive natural product Acivicin
Stability Stable at -20°C (desiccated).[1][2] Hydrolyzes in acidic media (TFA/HCl).

Synthesis & Production Logic

The synthesis of N-Boc-Acivicin is a protection strategy designed to isolate the isoxazole ring's reactivity.[1] The protocol below ensures high yield and stereochemical integrity.

Diagram 1: Synthetic Pathway & Logic

This diagram illustrates the protection of Acivicin and its subsequent utility in generating derivatives.

G Acivicin Acivicin (Active Antimetabolite) NBocAcivicin N-Boc-Acivicin (CAS 73684-59-0) Acivicin->NBocAcivicin N-Protection (Masks amine) Reagents Reagents: (Boc)2O, NaOH Dioxane/H2O Reagents->NBocAcivicin Derivatives Target Derivatives (Esters/Amides) NBocAcivicin->Derivatives Functionalization (e.g., Coupling) Derivatives->Acivicin Deprotection (TFA/DCM)

Caption: Synthesis workflow showing the conversion of Acivicin to its N-Boc protected form to facilitate downstream chemical modification.

Protocol 1: Preparation of N-Boc-Acivicin

Rationale: Uses Di-tert-butyl dicarbonate (


) under basic conditions to selectively protect the amine without affecting the isoxazole chlorine.[1]
  • Dissolution: Dissolve Acivicin (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

  • Basification: Add 1M NaOH (1.1 eq) to adjust pH to ~9–10. Critical: Do not exceed pH 11 to avoid opening the isoxazole ring.

  • Reaction: Add

    
     (1.2 eq) dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 12–18 hours.
    
  • Work-up:

    • Evaporate dioxane under reduced pressure.

    • Acidify the remaining aqueous layer with 1M KHSO₄ to pH 2–3.

    • Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Hexane/Ethyl Acetate.

Pharmacological Mechanism & Context[1][2][3][4][5][6]

To understand the utility of N-Boc-Acivicin, one must understand the mechanism of the parent compound. Acivicin acts as a glutamine mimic .[3][4][5]

Mechanism of Action (Parent Compound)

Acivicin covalently binds to the glutamine amidotransferase domains of:

  • CTP Synthetase: Blocks pyrimidine synthesis.

  • GMP Synthetase: Blocks purine synthesis.

The enzyme's active site nucleophile (Cysteine) attacks the isoxazole ring, displacing chloride.[5]

The "Masking" Effect of N-Boc

The N-Boc group introduces a bulky, lipophilic moiety on the


-amine.[1]
  • Steric Hindrance: The Boc group physically prevents the molecule from fitting into the tight glutamine-binding pocket of the target enzymes.

  • Electronic Deactivation: The carbamate reduces the nucleophilicity of the nitrogen, altering the electronic environment required for recognition.

  • Result: N-Boc-Acivicin is biologically inactive in vitro against these enzymes until the Boc group is cleaved (metabolically or chemically).[1]

Diagram 2: Mechanism of Inactivation

MOA Glutamine Glutamine (Natural Substrate) Enzyme Amidotransferase Active Site (Cys-SH) Glutamine->Enzyme Normal Metabolism Acivicin Acivicin (Mimic) Acivicin->Enzyme High Affinity NBoc N-Boc-Acivicin (Masked) NBoc->Enzyme Blocked Entry NoBinding Steric Clash (No Inhibition) NBoc->NoBinding Boc Group Interference Inhibition Covalent Binding (Irreversible Inhibition) Enzyme->Inhibition Cl- Displacement

Caption: Mechanistic comparison showing how the Boc group prevents the enzyme-inhibitor interaction characteristic of Acivicin.[1]

Experimental Handling & Deprotection

For researchers using this compound as a precursor or standard, proper deprotection is required to assay biological activity.

Protocol 2: Deprotection (Restoring Activity)

Rationale: Acidolysis cleaves the Boc group, yielding the trifluoroacetate salt of Acivicin.

  • Preparation: Dissolve N-Boc-Acivicin in anhydrous Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic Acid (TFA) to a final concentration of 20-50% v/v.

  • Reaction: Stir at RT for 1–2 hours. Monitor by TLC (disappearance of the non-polar Boc spot).

  • Isolation:

    • Concentrate in vacuo (do not heat >40°C).

    • Co-evaporate with toluene (3x) to remove residual TFA.

    • Result: Acivicin TFA salt (ready for biological assay).

Protocol 3: In Vitro Stock Preparation
  • Solvent: DMSO is the preferred solvent for stock solutions (10 mM or 100 mM).

  • Storage: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Aqueous Dilution: Dilute into culture media immediately prior to use. Ensure final DMSO concentration is <0.5% to avoid cytotoxicity.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 200332, Acivicin. Retrieved from [Link][1]

  • Jayaram, H. N., et al. (1975). Mechanism of action of acivicin, an antitumor antibiotic. Cancer Research. (Foundational mechanism of parent compound).[4]

Sources

Exploratory

"N-tert-Butoxycarbonyl Acivicin" versus Acivicin biological activity

Subject: Comparative Pharmacodynamics and Structure-Activity Relationship (SAR): Acivicin vs. N-tert-Butoxycarbonyl Acivicin Executive Summary This technical guide provides a comparative analysis of Acivicin (AT-125) and...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Comparative Pharmacodynamics and Structure-Activity Relationship (SAR): Acivicin vs. N-tert-Butoxycarbonyl Acivicin

Executive Summary

This technical guide provides a comparative analysis of Acivicin (AT-125) and its N-protected derivative, N-tert-Butoxycarbonyl Acivicin (N-tBoc-Acivicin) .

Acivicin is a potent, irreversible glutamine antagonist that targets CTP synthetase (CTPS) and GMP synthetase (GMPS). However, its clinical utility has been hampered by dose-limiting neurotoxicity. N-tBoc-Acivicin represents a structural modification where the critical


-amine is protected by a tert-butoxycarbonyl group.

Core Thesis: The biological activity of Acivicin is strictly dependent on the free


-amino group for recognition by amino acid transporters (e.g., LAT1) and the glutamine-binding domains of target enzymes. Consequently, N-tBoc-Acivicin acts primarily as a biologically inactive prodrug precursor or a negative control probe.  It lacks the zwitterionic character required for active transport and the steric fit required for enzyme inhibition unless intracellular deprotection occurs (which is metabolically unfavorable for the tBoc moiety).

Chemical & Physical Properties

The structural distinction dictates the pharmacokinetic (PK) behavior.

FeatureAcivicin (Active Drug)N-tBoc-Acivicin (Derivative)
Structure

-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid
N-protected carbamate derivative
Molecular Character Zwitterionic (Polar)Lipophilic (Non-polar)
Solubility High water solubilityLow water solubility; Soluble in DMSO/Ethanol
Transport Mechanism Active Transport (LAT1, ASCT2)Passive Diffusion (Slow)
Primary Target CTP Synthetase, GMP Synthetase, GGTNone (Steric hindrance)
Metabolic Stability Stable; excreted renallyStable in plasma; requires acid/specific amidase for cleavage

Mechanism of Action (MOA) & Target Engagement

Acivicin: The "Trojan Horse" Mechanism

Acivicin functions as a glutamine mimetic.[1] It binds to the glutamine amidotransferase domain of enzymes involved in nucleotide biosynthesis.[2][3]

  • Recognition: The enzyme recognizes the free

    
    -amine and carboxylate of Acivicin as L-glutamine.
    
  • Alkylation: The 3-chloro-dihydroisoxazole ring acts as an electrophilic warhead.

  • Covalent Bond: A catalytic cysteine residue (e.g., Cys389 in CTPS) attacks the ring, displacing chloride and forming a stable thioether adduct.

  • Result: Irreversible inhibition of CTP synthesis, leading to S-phase arrest and apoptosis.

N-tBoc-Acivicin: Steric Nullification

The tert-butoxycarbonyl (tBoc) group adds significant steric bulk and removes the positive charge of the


-amine.
  • Loss of Recognition: The glutamine binding pocket is highly conserved and sterically restricted. The bulky tBoc group prevents the molecule from entering the catalytic cleft.

  • Transport Blockade: The Large Neutral Amino Acid Transporter 1 (LAT1), responsible for Acivicin's BBB penetration and tumor uptake, requires a free amino group for substrate recognition. N-tBoc-Acivicin is not a substrate for LAT1.

Visualization of Pathway Interference

MOA_Comparison cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Cytoplasm / Enzyme Active Site Acivicin Acivicin (Free Amine) LAT1 LAT1 Transporter (SLC7A5) Acivicin->LAT1 High Affinity NtBoc N-tBoc-Acivicin (Protected) NtBoc->LAT1 No Recognition Diffusion Passive Diffusion NtBoc->Diffusion Slow Entry CTPS_Active CTP Synthetase (Active) LAT1->CTPS_Active Intracellular Accumulation Diffusion->CTPS_Active Cys_Residue Catalytic Cys-SH CTPS_Active->Cys_Residue No_Bind No Binding (Steric Clash) CTPS_Active->No_Bind tBoc Steric Block Inhibited Enzyme-Drug Adduct (Irreversible) Cys_Residue->Inhibited Alkylation by Acivicin

Figure 1: Comparative Mechanism of Action. Acivicin actively engages the target via LAT1 transport and Cys-alkylation. N-tBoc-Acivicin is excluded from the transporter and the enzyme active site due to the bulky protecting group.

Comparative Biological Activity

Enzyme Inhibition (CTP Synthetase)
  • Acivicin: Exhibits

    
     values comparable to glutamine, indicating highly specific covalent inactivation.
    
  • N-tBoc-Acivicin: Expected

    
     (Inactive). The protection of the amine prevents the formation of the transition state required for the nucleophilic attack by the enzyme's cysteine.
    
Cellular Cytotoxicity
  • Acivicin: Highly potent (

    
     in nanomolar to low micromolar range) in glutamine-dependent tumors (e.g., HL-60, L1210).
    
  • N-tBoc-Acivicin: Generally inactive in short-term assays.

    • Caveat: In long-term incubations (>48h), minor toxicity may be observed if non-specific esterases or amidases slowly cleave the tBoc group, releasing free Acivicin. However, the tBoc group is chemically designed to be stable against most physiological hydrolases compared to acetyl or ethyl groups.

Neurotoxicity Profile
  • Acivicin: Severe.[1] It competes with glutamine for transport across the Blood-Brain Barrier (BBB), leading to CNS accumulation.

  • N-tBoc-Acivicin: Theoretically lower neurotoxicity due to lack of affinity for BBB amino acid transporters. However, its high lipophilicity might allow passive diffusion into the brain, where it would remain inert unless deprotected.

Experimental Protocols

To experimentally validate the inactivity of N-tBoc-Acivicin compared to the parent compound, the following self-validating protocols are recommended.

Protocol A: CTP Synthetase Inhibition Assay

Objective: Determine if the N-protected variant can bind the catalytic site.

  • Reagents:

    • Purified Recombinant CTPS (Human or E. coli).

    • Substrates: UTP, ATP, GTP, MgCl2.

    • Donor: L-Glutamine (Control) vs. Acivicin vs. N-tBoc-Acivicin.

  • Preparation:

    • Dissolve Acivicin in

      
       (Stock 10 mM).
      
    • Dissolve N-tBoc-Acivicin in DMSO (Stock 10 mM). Note: Ensure final DMSO concentration in assay is <1%.

  • Reaction:

    • Incubate enzyme with inhibitor (0.1 - 100

      
      ) for 10 minutes prior to adding Glutamine. This tests for irreversible inactivation.
      
    • Initiate reaction by adding Glutamine and UTP.

  • Readout:

    • Measure CTP production via HPLC (absorbance at 271 nm) or ADP production via a coupled NADH-oxidation assay (absorbance decrease at 340 nm).

  • Validation Criteria:

    • Acivicin: Should show time-dependent inhibition (decrease in activity over pre-incubation time).

    • N-tBoc-Acivicin: Should show activity indistinguishable from the DMSO control.

Protocol B: Cellular Transport Competition Assay

Objective: Confirm that N-tBoc-Acivicin is not a substrate for LAT1.

  • Cell Line: L1210 Leukemia cells or HEK293 (overexpressing LAT1).

  • Tracer:

    
    -L-Leucine or 
    
    
    
    -L-Glutamine.
  • Method:

    • Incubate cells in Na+-free HBSS buffer (to isolate LAT1 activity).

    • Add radiolabeled tracer + varying concentrations of Acivicin or N-tBoc-Acivicin .

  • Result:

    • Acivicin: Will dose-dependently inhibit the uptake of the radiolabeled tracer (competitive inhibition).

    • N-tBoc-Acivicin: Will not alter tracer uptake, confirming it does not bind the transporter.

Workflow Visualization

Experimental_Workflow cluster_prep Solubilization cluster_assay Assay Systems start Start: Compound Preparation aciv Acivicin (Water/PBS) start->aciv boc N-tBoc-Acivicin (DMSO) start->boc enz Enzyme Assay (Purified CTPS) aciv->enz cell Cell Viability (MTT/CellTiter-Glo) aciv->cell boc->enz boc->cell result_aciv Acivicin Result: IC50 < 1 µM (Active) enz->result_aciv Inhibits result_boc N-tBoc Result: IC50 > 100 µM (Inactive) enz->result_boc No Effect cell->result_aciv Cytotoxic cell->result_boc Non-toxic

Figure 2: Experimental Validation Workflow. Parallel assessment of the free amine (Acivicin) and the protected amine (N-tBoc) distinguishes intrinsic activity from inertness.

References

  • Jayaram, H. N., et al. (1975). "Mechanism of interference of acivicin with pyrimidine nucleotide biosynthesis." Cancer Research.

  • Chittur, S. V., et al. (2001). "Mechanism for acivicin inactivation of triad glutamine amidotransferases."[3] Biochemistry.

  • Lyons, S. D., et al. (1990). "Acivicin: A specific inhibitor of CTP synthetase." Journal of Biological Chemistry.

  • O'Dwyer, P. J., et al. (1984).[4] "Acivicin: a new glutamine antagonist in clinical trials."[4] Journal of Clinical Oncology.

  • Pardee, A. B., et al. (1985). "Pharmacokinetics and neurotoxicity of acivicin." Cancer Research.

Sources

Foundational

N-tert-Butoxycarbonyl Acivicin as a Modulator of γ-Glutamyltranspeptidase: A Technical Guide to a Prodrug Strategy for Targeted Enzyme Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract: γ-Glutamyltranspeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione metabolism, thereby m...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: γ-Glutamyltranspeptidase (GGT) is a cell-surface enzyme that plays a pivotal role in glutathione metabolism, thereby maintaining cellular redox homeostasis and contributing to the detoxification of xenobiotics.[1][2] Its overexpression in various malignancies is strongly associated with tumor progression and resistance to chemotherapy, making it a compelling target for therapeutic intervention.[2][3] Acivicin, a glutamine analog, is a potent, mechanism-based inhibitor of GGT but its clinical utility has been hampered by significant systemic toxicity.[4][5] This guide presents a comprehensive analysis of a prodrug strategy centered on N-tert-Butoxycarbonyl Acivicin (Boc-acivicin). We explore the rationale behind masking acivicin's primary amine with a Boc protecting group to create an inactive precursor. The objective is to mitigate off-target effects and enable controlled, potentially targeted, release of the active inhibitor. This document provides an in-depth examination of the GGT structure and function, the covalent inhibition mechanism of acivicin, and the biochemical implications of the Boc modification. Furthermore, we furnish detailed, field-proven protocols for the synthesis, in vitro characterization, and validation of this prodrug approach, offering a robust framework for researchers in oncology and drug development.

Part 1: The Target - γ-Glutamyltranspeptidase (GGT)

Biological Function and Significance

γ-Glutamyltranspeptidase is a ubiquitous enzyme anchored to the plasma membrane, with its active site facing the extracellular space.[1] Its primary function is to catalyze the first and rate-limiting step in the degradation of extracellular glutathione (GSH).[6][7] GGT cleaves the γ-glutamyl bond of GSH and can transfer the γ-glutamyl moiety to an acceptor, which can be an amino acid, a peptide, or water.[2][8]

This catalytic activity is central to several critical physiological processes:

  • Cysteine Homeostasis: By initiating GSH breakdown, GGT provides cells with a source of cysteine, which is often the rate-limiting amino acid for the synthesis of intracellular GSH. This recycling mechanism is crucial for maintaining the cellular antioxidant capacity.[3][6]

  • Redox Balance: The GGT-mediated supply of precursors for GSH synthesis is vital for protecting cells against oxidative stress.[1]

  • Drug Metabolism and Detoxification: GGT is a key enzyme in the mercapturic acid pathway, which is responsible for the metabolism and detoxification of a wide range of xenobiotics and drugs that are conjugated to GSH.[9][10] However, this pathway can also lead to the bioactivation of certain compounds, such as the chemotherapeutic agent cisplatin, into nephrotoxic metabolites.[11][12]

Structure and Catalytic Mechanism

GGT belongs to the N-terminal nucleophile (Ntn) hydrolase superfamily.[1][7] These enzymes are synthesized as single polypeptide precursors that undergo autocatalytic processing to form a mature, heterodimeric enzyme composed of a large and a small subunit.[13] This processing exposes a new N-terminal residue on the small subunit—typically a threonine—which functions as the primary catalytic nucleophile.[7][13]

The catalytic cycle proceeds via a two-step, modified ping-pong mechanism:

  • Acylation: The γ-glutamyl donor (e.g., GSH) binds to the active site. The hydroxyl group of the N-terminal threonine performs a nucleophilic attack on the γ-glutamyl carbon, forming a covalent γ-glutamyl-enzyme intermediate and releasing the remainder of the donor molecule (e.g., cysteinyl-glycine).[8][14]

  • Deacylation: An acceptor molecule (e.g., water or an amino acid) enters the active site and attacks the acyl-enzyme intermediate, transferring the γ-glutamyl group to the acceptor and regenerating the free enzyme.[7][8]

GGT in Disease Pathophysiology

While essential for normal cell function, elevated GGT activity is a hallmark of numerous pathologies, including liver disease, inflammation, and cardiovascular disease.[6][15] In oncology, GGT overexpression is particularly significant. Many tumors exhibit high levels of GGT on their surface, which provides them with a distinct survival advantage by enhancing their ability to replenish intracellular GSH.[3][9] This elevated antioxidant capacity contributes to resistance against oxidative stress-inducing treatments like radiotherapy and many chemotherapeutic agents.[9] Consequently, the inhibition of GGT is a rational strategy to sensitize cancer cells to existing therapies.

Part 2: The Inhibitor - From Acivicin to a Prodrug Approach

Acivicin: A Potent Covalent Inhibitor

Acivicin, an antibiotic isolated from Streptomyces sviceus, is a structural analog of L-glutamine.[16][17][18] This structural mimicry allows it to enter the active sites of glutamine-utilizing enzymes, including GGT.[16] Unlike a simple competitive inhibitor, acivicin contains a reactive 3-chloro-4,5-dihydroisoxazole ring.[18][19] This electrophilic core is susceptible to nucleophilic attack, leading to covalent and often irreversible inactivation of its target enzymes.[16][19] Despite its potency, acivicin's clinical development as an anticancer agent was halted due to severe dose-limiting toxicities, including neurotoxicity and myelosuppression, arising from its non-specific inhibition of various essential enzymes in the body.[4][20]

The Prodrug Concept: Rationale for N-tert-Butoxycarbonyl (Boc) Modification

To overcome the limitations of acivicin, a prodrug strategy is a logical and well-established approach in drug development.[21][22] A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active agent. The primary rationale for developing Boc-acivicin is to enhance its therapeutic index by masking the α-amino group.

The tert-butoxycarbonyl (Boc) group is a widely used protecting group in organic synthesis.[23] As a modification for acivicin, it imparts several strategic advantages:

  • Reduced Off-Target Activity: The α-amino group of acivicin is critical for its recognition and transport into cells, as well as for its binding within the enzyme active site. Masking this group with the bulky, lipophilic Boc moiety should significantly reduce its ability to interact with GGT and other enzymes, thereby decreasing systemic toxicity.

  • Altered Pharmacokinetics: The increased lipophilicity may alter the drug's absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving its delivery to tumor tissues.

  • Controlled Activation: The Boc group is designed to be stable in systemic circulation but cleavable under specific physiological conditions. While typically removed by strong acids in a laboratory setting, it can be engineered into more complex prodrug systems that are sensitive to tumor-specific enzymes (e.g., esterases) or the slightly acidic tumor microenvironment.[24] This allows for the localized release of active acivicin, concentrating its cytotoxic effect at the target site.

GGT_Inhibition_Mechanism GGT GGT Active Site Catalytic Thr-OH Intermediate Non-covalent Complex GGT :: Acivicin GGT:f1->Intermediate Binding Acivicin Acivicin (Isoxazole Ring) Acivicin->Intermediate Inactivated_GGT Covalently Modified GGT Thr-O-Acivicin Adduct Intermediate->Inactivated_GGT:f0 Nucleophilic Attack (Cl- displaced) Prodrug_Activation_Workflow cluster_systemic Systemic Circulation cluster_target Target Site (e.g., Tumor) Boc_Acivicin_Inactive Boc-Acivicin (Inactive Prodrug) Activation Activation (e.g., by Esterases) Boc_Acivicin_Inactive->Activation Delivery Acivicin_Active Acivicin (Active Drug) Activation->Acivicin_Active Inhibition Covalent Inhibition Acivicin_Active->Inhibition GGT GGT Enzyme GGT->Inhibition GGT_Assay_Workflow Reagents Prepare Reagents (Buffer, GGT, Substrate, Inhibitors) Plate Plate Setup (96-well) Buffer + Inhibitor + GGT Reagents->Plate Incubate Pre-incubate (10 min @ 37°C) Plate->Incubate Start Initiate Reaction (Add GGPNA Substrate) Incubate->Start Read Kinetic Read (Absorbance @ 418 nm) Start->Read Analyze Data Analysis (Calculate Rates, Determine IC50) Read->Analyze

Sources

Protocols & Analytical Methods

Method

Application Note: N-tert-Butoxycarbonyl Acivicin for Targeted GGT Inhibition in Cell Culture

-Glutamyl Transpeptidase (GGT), Glutamine Amidotransferases Introduction & Mechanistic Rationale N-tert-Butoxycarbonyl Acivicin (N-tBoc-Acivicin) is a lipophilic derivative of the classic glutamine antagonist Acivicin. W...

Author: BenchChem Technical Support Team. Date: February 2026


-Glutamyl Transpeptidase (GGT), Glutamine Amidotransferases

Introduction & Mechanistic Rationale

N-tert-Butoxycarbonyl Acivicin (N-tBoc-Acivicin) is a lipophilic derivative of the classic glutamine antagonist Acivicin. While parent Acivicin is a potent inhibitor of


-glutamyl transpeptidase (GGT) and CTP synthetase, its hydrophilic nature necessitates active transport via amino acid carriers (e.g., ASCT2 or LAT1) for cellular entry.

The N-tBoc modification serves two critical experimental functions:

  • Enhanced Permeability: It increases lipophilicity, allowing the compound to cross cell membranes via passive diffusion, bypassing potential downregulation of amino acid transporters often seen in resistant cancer phenotypes.

  • Prodrug/Stability: It acts as a protected scaffold that, upon intracellular hydrolysis, releases the active dihydroisoxazole ring to covalently bind the nucleophilic threonine residue in the GGT active site.

Primary Application: This protocol details the use of N-tBoc-Acivicin to induce oxidative stress and ferroptosis by blocking the GGT-mediated salvage of extracellular glutathione (GSH), thereby starving cells of cysteine.

Mechanism of Action: The Glutathione Salvage Blockade

The following diagram illustrates how N-tBoc-Acivicin disrupts the


-glutamyl cycle, leading to cysteine starvation and subsequent ROS accumulation.

GGT_Inhibition cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GSH_ext Extracellular GSH CysGly Cys-Gly GSH_ext->CysGly Hydrolysis Transporter Amino Acid Transporters CysGly->Transporter Import GGT GGT Enzyme (Target) GGT->GSH_ext Catalyzes Cys Cysteine Transporter->Cys Peptidase Cleavage Passive Passive Diffusion (Lipophilic) NtBoc N-tBoc-Acivicin Passive->NtBoc NtBoc->Passive Enters Cell Acivicin_Active Active Acivicin (Hydrolyzed) NtBoc->Acivicin_Active Intracellular Cleavage Acivicin_Active->GGT Irreversible Inhibition GSH_int Intracellular GSH Cys->GSH_int Synthesis ROS ROS Accumulation (Ferroptosis) GSH_int->ROS Depletion leads to

Figure 1: Mechanism of N-tBoc-Acivicin. The compound enters via passive diffusion and blocks GGT, preventing the recycling of extracellular glutathione into intracellular cysteine.

Preparation and Handling

Safety Note: Acivicin derivatives are potent antimetabolites. Handle in a fume hood with appropriate PPE (nitrile gloves, safety glasses).

Solubility Data

N-tBoc-Acivicin is hydrophobic. Do not attempt to dissolve directly in aqueous cell culture media.

SolventMax SolubilityStock Conc.[1] RecommendationStorage Stability (-20°C)
DMSO ~25 mg/mL (~90 mM)10 mM or 50 mM 6 months
Ethanol ~10 mg/mLNot Recommended< 1 month
Water/PBS InsolubleN/AUnstable
Stock Solution Protocol (10 mM)
  • Weigh 2.79 mg of N-tBoc-Acivicin (MW: 278.69 g/mol ).

  • Add 1.0 mL of sterile, high-grade DMSO (anhydrous).

  • Vortex vigorously for 30 seconds until completely dissolved.

  • Aliquot into 50

    
    L volumes in amber microtubes to avoid freeze-thaw cycles.
    
  • Store at -20°C .

Experimental Protocols

Protocol A: Dose-Response Viability Assay (IC50 Determination)

Objective: Determine the effective concentration range for your specific cell line.

  • Seeding: Plate cells in 96-well plates (3,000–5,000 cells/well) in complete media. Allow attachment overnight (12–16h).

  • Preparation of Working Solutions:

    • Thaw 10 mM DMSO stock.

    • Prepare serial dilutions in serum-free media or low-serum media (0.5% FBS). Note: High serum levels contain glutathione and albumin which can mask GGT inhibition effects.

    • Dose Range: 0, 1, 5, 10, 25, 50, 100

      
      M.
      
    • Vehicle Control: Ensure all wells contain 0.1% DMSO (final concentration).

  • Treatment: Aspirate old media and add 100

    
    L of treatment media.
    
  • Incubation: Incubate for 24 to 72 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add 10

    
    L CCK-8 or MTT reagent. Incubate 1–4 hours. Measure Absorbance (450 nm for CCK-8; 570 nm for MTT).
    

Expert Tip: If studying ferroptosis, include a control well with Ferrostatin-1 (1


M)  + N-tBoc-Acivicin. If toxicity is rescued, the mechanism is confirmed as ferroptosis.
Protocol B: GGT Activity Inhibition Assay (Functional Validation)

Objective: Confirm that N-tBoc-Acivicin is effectively inhibiting GGT activity, not just causing non-specific toxicity.

Principle: GGT catalyzes the transfer of the


-glutamyl group from the substrate L-

-Glutamyl-p-nitroanilide (gGlu-pNA)
to an acceptor (glycylglycine), releasing p-nitroaniline (pNA) , which is yellow (405 nm).

Reagents:

  • Substrate Buffer: 100 mM Tris-HCl (pH 8.0), 20 mM Glycylglycine, 2 mM gGlu-pNA.

  • Lysis Buffer: PBS + 0.5% Triton X-100 (Protease inhibitors are optional but avoid EDTA if possible as GGT is Mg2+ dependent in some isoforms).

Workflow:

  • Treatment: Treat cells in 6-well plates with N-tBoc-Acivicin (e.g., 25

    
    M) for 6–12 hours.
    
  • Harvest: Wash cells 2x with cold PBS. Scrape into 200

    
    L Lysis Buffer.
    
  • Clarify: Centrifuge at 13,000 x g for 10 mins at 4°C. Collect supernatant.

  • Assay:

    • Add 20

      
      L lysate to 96-well plate.
      
    • Add 180

      
      L Substrate Buffer .
      
    • Kinetic Read: Measure Absorbance at 405 nm every 5 minutes for 60 minutes at 37°C.

  • Calculation:

    • Slope (

      
      OD/min) represents GGT activity.
      
    • Normalize to total protein concentration (BCA Assay).

    • Calculate % Inhibition relative to DMSO control.

Protocol C: Intracellular Glutathione (GSH) Quantification

Objective: Quantify the downstream metabolic consequence of GGT inhibition.

  • Treatment: Treat cells (6-well format) with N-tBoc-Acivicin (IC50 concentration) for 24 hours.

  • Harvest: Wash with PBS. Lysate cells in 5% Sulfosalicylic Acid (SSA) to deproteinize and prevent GSH oxidation.

  • Freeze-Thaw: Freeze at -80°C and thaw twice to break membranes. Centrifuge at 10,000 x g for 10 min.

  • DTNB Assay (Ellman’s Reagent):

    • Mix 20

      
      L supernatant with 160 
      
      
      
      L Reaction Buffer (0.1 M Potassium Phosphate, pH 8.0, 1 mM EDTA).
    • Add 20

      
      L DTNB (Ellman's Reagent, 4 mg/mL).
      
    • Incubate 10 mins at RT.

    • Measure Absorbance at 412 nm .

  • Result: Expect a 30–60% reduction in total GSH in treated cells compared to control.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Precipitation in Media Concentration too high or rapid addition.Dilute stock into pre-warmed media while vortexing. Do not exceed 100

M.
No Toxicity Observed High extracellular Cysteine/Cystine.Standard DMEM contains high cystine. Switch to Cystine-free or Glutamine-free media to force reliance on GGT salvage.
High Background in GGT Assay Phenol Red interference.Use Phenol Red-free media and buffers for the assay readout.
Inconsistent Results GGT expression variability.Verify GGT expression levels in your cell line via Western Blot. GGT is often low in adherent lines unless overexpressed.

References

  • Hanigan, M. H., et al. (1996). "Acivicin: a potent inhibitor of gamma-glutamyl transpeptidase."[2] Chemico-Biological Interactions.

  • Díaz-Flores, M., et al. (2006). "Acivicin, a glutamine analogue, decreases the proliferation of tumor cells." Biological & Pharmaceutical Bulletin.

  • Corti, A., et al. (2010). "Gamma-glutamyltransferase of cancer cells at the crossroads of redox regulation." Cancer Research.

  • MedChemExpress. "N-tert-Butoxycarbonyl Acivicin Product Data Sheet."

  • Santa Cruz Biotechnology. "N-tert-Butoxycarbonyl Acivicin (CAS 73684-59-0)."

Sources

Application

Application Note: Mechanistic Profiling of N-tert-Butoxycarbonyl Acivicin for CPS II Modulation

This Application Note is designed for researchers investigating pyrimidine biosynthesis and cancer metabolism. It details the specific utility of N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) as a lipophilic probe an...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers investigating pyrimidine biosynthesis and cancer metabolism. It details the specific utility of N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) as a lipophilic probe and potential prodrug for targeting Carbamoyl-Phosphate Synthetase II (CPS II) .

Abstract & Scientific Rationale

Carbamoyl-Phosphate Synthetase II (CPS II) is the rate-limiting enzyme in the de novo pyrimidine biosynthetic pathway, catalyzing the formation of carbamoyl phosphate from glutamine, bicarbonate, and ATP.[1][2][3] It is a critical target in hyperproliferative diseases like cancer, where pyrimidine demand is elevated.[4]

Acivicin is a classic glutamine antagonist that irreversibly inactivates CPS II by covalently modifying the glutamine amidotransferase domain.[4] N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) is a derivative where the


-amino group is protected by a tert-butoxycarbonyl group.

Why use N-t-Boc-Acivicin?

  • Lipophilicity & Permeability: The Boc group masks the charged amine, potentially enhancing passive diffusion across cell membranes compared to the zwitterionic parent compound.[4]

  • Structure-Activity Relationship (SAR) Probe: It serves as a negative control in cell-free assays to validate the requirement of a free

    
    -amino group for active site recognition.[4]
    
  • Prodrug Potential: Intracellular esterases or acidic microenvironments may cleave the Boc group, releasing the active Acivicin specifically within target compartments.[4]

Mechanism of Action

The Glutamine Mimicry

CPS II contains a glutamine amidotransferase domain (GAT).[4] The active site typically requires a free


-amino group for substrate recognition.[4]
  • Acivicin (Active): Mimics glutamine.[2][4][5] The dihydroisoxazole ring acts as a reactive warhead.[4] A nucleophilic cysteine (or serine) in the enzyme active site attacks the ring, releasing a chloride ion and forming a stable covalent adduct.[4]

  • N-t-Boc-Acivicin (Pro-drug/Probe): The bulky Boc group sterically hinders entry into the tight glutamine pocket and removes the essential positive charge. Activity in in vitro assays suggests either deprotection or a unique allosteric mode, though the former is the dominant mechanism in cellular contexts.[4]

Pathway Diagram (Graphviz)

CPSII_Inhibition cluster_0 Mechanism of Inactivation Substrate Glutamine CPSII_Inactive CPS II Enzyme (Active Form) Substrate->CPSII_Inactive Normal Binding Inhibitor_Pro N-t-Boc-Acivicin (Lipophilic Prodrug) Inhibitor_Active Acivicin (Active Warhead) Inhibitor_Pro->Inhibitor_Active Intracellular Deprotection Inhibitor_Active->CPSII_Inactive Competes with Gln Complex Michaelis Complex (Enzyme-Inhibitor) CPSII_Inactive->Complex Recognition Adduct Covalent Adduct (Irreversible Inactivation) Complex->Adduct Nucleophilic Attack (Cys/Ser) Complex->Adduct Product Glutamate + NH3 Complex->Product Normal Catalysis

Figure 1: Mechanism of CPS II inactivation by Acivicin derived from the N-t-Boc precursor.[3] The Boc group facilitates entry, while the active warhead covalently modifies the enzyme.

Experimental Protocols

Materials & Preparation
  • Compound: N-tert-Butoxycarbonyl Acivicin (CAS 73684-59-0).[4][6]

  • Solvent: DMSO (Stock concentration: 10–50 mM).[4] Note: Unlike Acivicin, the N-t-Boc form is poorly soluble in water.

  • Enzyme Source:

    • Purified: Recombinant mammalian CAD complex (CPS II domain).[4]

    • Crude: Cytosolic fraction from hepatoma cells (e.g., HepG2) or colon carcinoma cells.[4]

  • Radiolabel: NaH

    
    CO
    
    
    
    (Specific activity: 50–60 mCi/mmol).[4]
Protocol 1: In Vitro CPS II Inhibition Assay (Radiometric)

This assay measures the production of [


C]carbamoyl phosphate. Because carbamoyl phosphate is unstable, it is immediately converted to [

C]carbamoyl aspartate by adding excess Aspartate Transcarbamoylase (ATCase).[4][7]

Step-by-Step Procedure:

  • Enzyme Activation:

    • Thaw cytosolic extract/enzyme on ice.[4]

    • Add PRPP (Phosphoribosyl pyrophosphate) (1 mM final) and ATP (10 mM) to activate CPS II allosterically.[4]

  • Inhibitor Incubation:

    • Prepare a dilution series of N-t-Boc-Acivicin in DMSO.

    • Include Acivicin (free acid) in water as a positive control.[4]

    • Incubate enzyme with inhibitor for 10–30 minutes at 37°C prior to adding substrates. This pre-incubation is critical for observing irreversible inactivation kinetics (

      
      ).[4]
      
  • Reaction Initiation:

    • Add the Reaction Mix:

      • L-Glutamine (5 mM)

      • L-Aspartate (10 mM)

      • NaH

        
        CO
        
        
        
        (10 mM, ~0.2
        
        
        Ci/tube)
      • MgCl

        
         (15 mM)[4]
        
      • Purified ATCase (excess, 0.5 Units)

    • Final Volume: 100–200

      
      L.[4]
      
  • Reaction: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction by adding 50

    
    L of 50% Acetic Acid. This also decomposes any unreacted [
    
    
    
    C]carbamoyl phosphate (releasing
    
    
    CO
    
    
    ), while [
    
    
    C]carbamoyl aspartate remains stable.[4]
  • Processing:

    • Dry the samples (or heat at 95°C in a fume hood) to drive off unreacted

      
      CO
      
      
      
      .[4]
    • Resuspend residue in water/scintillation fluid.[4]

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

Data Analysis:

  • Calculate % Inhibition relative to DMSO control.[4]

  • Plot Log[Inhibitor] vs. Activity to determine IC

    
    .[4]
    
  • Note: If N-t-Boc-Acivicin shows significantly lower potency than Acivicin in this cell-free system, it confirms the Boc group hinders active site binding, validating its use as a prodrug.

Protocol 2: Cell-Based Viability & Uptake

To demonstrate the advantage of the lipophilic N-t-Boc form.

  • Cell Culture: Seed HepG2 or HCT-116 cells (2,000 cells/well) in 96-well plates.

  • Treatment:

    • Treat with N-t-Boc-Acivicin (0.1 – 100

      
      M).[4]
      
    • Treat with Acivicin (0.1 – 100

      
      M).[4]
      
    • Timepoints: 24h, 48h, 72h.[4]

  • Washout (Optional): To test irreversibility, wash cells after 2h of treatment and replace with drug-free media.[4]

  • Readout: MTT or CellTiter-Glo assay.

  • Interpretation: If N-t-Boc-Acivicin shows a lower IC

    
     or faster onset of action than Acivicin in cells (despite lower activity in the cell-free enzyme assay), it suggests enhanced cellular uptake followed by intracellular activation.
    

Key Results & Troubleshooting

Expected Kinetic Parameters (Reference Values)
ParameterAcivicin (Parent)N-t-Boc-Acivicin (Derivative)Interpretation
Cell-Free IC

~5–20

M
> 100

M (Expected)
Boc group blocks active site access.
Cellular IC

~10–50

M
Variable (Cell-line dependent)Depends on esterase activity/uptake.[4]
Mechanism Irreversible (Covalent)Prodrug / Slow ReleaseRequires conversion to active form.[4]
Troubleshooting Guide
  • Issue: Low Inhibition in Cell-Free Assay.

    • Cause: The Boc group is not being cleaved.[4]

    • Solution: This is expected.[4] Pre-treat the compound with mild acid (e.g., TFA) or an esterase if you intend to measure the active species, or use this result to prove the prodrug hypothesis.

  • Issue: Precipitation.

    • Cause: N-t-Boc-Acivicin is hydrophobic.[4]

    • Solution: Ensure DMSO concentration in the final assay buffer is <1% to prevent enzyme denaturation, but sufficient to keep the compound soluble.[4]

  • Issue: High Background Counts.

    • Cause: Incomplete removal of unreacted

      
      CO
      
      
      
      .
    • Solution: Ensure the acidification and heating/drying steps are sufficient.[4]

References

  • Mechanism of Acivicin: Jayaram, H. N., et al. "Mechanism of protection of cells against the cytotoxicity of acivicin."[4] Cancer Research 45.1 (1985).[4] Link

  • CPS II Inhibition: Aoki, T., et al. "Inactivation by acivicin of carbamoyl-phosphate synthetase II of human colon carcinoma."[4] Biochemical Pharmacology 31.11 (1982).[4] Link

  • Chemical Synthesis & Derivatives: Hansen, S. H., et al. "Synthesis and biological evaluation of new amino acids structurally related to the antitumor agent acivicin."[4] European Journal of Medicinal Chemistry (2018).[4] Link

  • Enzyme Assay Protocol: Swyryd, E. A., et al. "Irreversible inactivation of carbamoyl phosphate synthetase II by acivicin."[4] Journal of Biological Chemistry 256 (1981).[4] Link

Disclaimer: This protocol is for research use only. N-t-Boc-Acivicin is a toxic compound; handle with appropriate PPE in a fume hood.

Sources

Method

Using "N-tert-Butoxycarbonyl Acivicin" to probe amidophosphoribosyltransferase activity

Application Note: Validating PPAT Target Engagement using N-tert-Butoxycarbonyl Acivicin as a Mechanistic Control Introduction Amidophosphoribosyltransferase (PPAT, EC 2.4.2.14) is the gatekeeper enzyme of de novo purine...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Validating PPAT Target Engagement using N-tert-Butoxycarbonyl Acivicin as a Mechanistic Control

Introduction

Amidophosphoribosyltransferase (PPAT, EC 2.4.2.14) is the gatekeeper enzyme of de novo purine biosynthesis.[1] It catalyzes the conversion of PRPP and glutamine into 5-phosphoribosylamine (PRA), glutamate, and pyrophosphate. Because PPAT upregulation is linked to hyperuricemia and various cancers, it is a high-value therapeutic target.

Acivicin is a classic glutamine antagonist that irreversibly inhibits PPAT by alkylating the catalytic N-terminal cysteine (Cys1) in the glutamine-binding domain. However, when validating novel inhibitors or probing PPAT activity in complex proteomes, distinguishing specific active-site engagement from non-specific cysteine alkylation is critical.

This guide details the use of N-tert-Butoxycarbonyl Acivicin (N-tBoc-Acivicin) as a structural probe. Unlike the active parent compound, the N-tBoc derivative lacks the free


-amino group required for recognition by the glutamine pocket. Therefore, it serves as the essential negative control  to validate mechanism-based inactivation.

Mechanistic Principles

The specificity of Acivicin relies on its structural mimicry of glutamine. The enzyme recognizes the


-amino and 

-carboxyl groups, inducing a conformational change that positions the reactive chlorodihydroisoxazole ring near the nucleophilic cysteine thiol.
  • Acivicin (Active Probe): Binds Cys1

    
     Chloride displacement 
    
    
    
    Irreversible covalent adduct.
  • N-tBoc-Acivicin (Specificity Control): The bulky tert-butoxycarbonyl group sterically clashes with the active site and masks the positive charge of the amine.

    • Result: If inhibition is observed with N-tBoc-Acivicin, the mechanism is non-specific (promiscuous alkylation).

    • Result: If inhibition is abolished, the Acivicin interaction is specific and mechanism-based.

Pathway & Mechanism Visualization

PPAT_Mechanism cluster_legend Interaction Logic PPAT Active PPAT (Free Cys1) Complex Michaelis Complex PPAT->Complex + Glutamine Inhibited Covalently Inhibited PPAT-Acivicin Adduct PPAT->Inhibited + Acivicin (Specific Alkylation) ActiveState Active PPAT (No Reaction) PPAT->ActiveState + N-tBoc-Acivicin (Steric Exclusion) Glutamine Glutamine (Substrate) Acivicin Acivicin (Active Probe) NtBoc N-tBoc-Acivicin (Negative Control) Complex->PPAT Turnover (Glu + PRA) Legend Acivicin mimics Gln to enter pocket. N-tBoc group prevents entry.

Figure 1: Mechanistic differentiation between Acivicin and its N-tBoc derivative. The N-tBoc group prevents the "induced fit" required for covalent modification.

Protocol A: Comparative Enzyme Kinetics

Objective: To quantify the loss of inhibitory potency caused by N-tBoc protection, thereby validating the active site requirement.

Method: Coupled spectrophotometric assay measuring Glutamate production via Glutamate Dehydrogenase (GDH).

Materials
  • Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 1 mM DTT (keep low to prevent non-specific quenching of probe).

  • Substrates: 5 mM PRPP, 20 mM Glutamine.

  • Coupling System: GDH (5 units/mL), 1 mM NAD⁺, 0.5 mM ADP (activator).

  • Probes:

    • Acivicin (Stock: 10 mM in water).

    • N-tBoc-Acivicin (Stock: 10 mM in DMSO; ensure final DMSO <1%).

Step-by-Step Procedure
  • Preparation: Thaw PPAT enzyme on ice. Prepare Master Mix (Buffer, NAD⁺, ADP, GDH).

  • Pre-incubation (Critical Step):

    • Aliquot PPAT into microcentrifuge tubes.

    • Add Acivicin (0.5, 1, 5, 10, 50 µM) to Set A.

    • Add N-tBoc-Acivicin (same concentrations) to Set B.

    • Incubate at 37°C for 15 minutes . Note: Acivicin requires time to form the covalent bond.

  • Initiation:

    • Transfer 90 µL of pre-incubated enzyme mix to a 96-well UV-transparent plate.

    • Add 10 µL of Substrate Mix (PRPP + Glutamine) to initiate reaction.

  • Measurement:

    • Monitor Absorbance at 340 nm (NADH production) every 30 seconds for 10 minutes.

  • Analysis:

    • Calculate initial velocity (

      
      ).
      
    • Plot % Residual Activity vs. [Inhibitor].

Expected Results
CompoundIC50 (Estimated)Interpretation
Acivicin ~5 - 20 µMPotent, time-dependent inhibition.
N-tBoc-Acivicin > 1000 µM (Inactive)Lack of inhibition confirms the

-amine is essential for binding.

Protocol B: Mass Spectrometry Target Validation

Objective: To physically confirm that N-tBoc-Acivicin fails to form the covalent adduct on Cys1.

Workflow Diagram

MS_Workflow Step1 Incubate PPAT with Probes (1 hr, 37°C) Step2 Desalt / Dialysis (Remove free probe) Step1->Step2 Step3 Trypsin Digestion Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Decision Check N-term Peptide Mass Step4->Decision ResultA Mass Shift: +198 Da (Acivicin Adduct) Decision->ResultA Acivicin Sample ResultB No Mass Shift (Unmodified Cys) Decision->ResultB N-tBoc Sample

Figure 2: Proteomic workflow to validate covalent modification specificity.

Step-by-Step Procedure
  • Incubation: Incubate 10 µg of purified PPAT with 100 µM Acivicin or N-tBoc-Acivicin for 60 minutes.

  • Quenching: Add excess Glutamine (50 mM) or perform rapid spin-column desalting (Zeba Spin, 7K MWCO) to remove unbound inhibitor.

  • Digestion:

    • Denature: 6 M Urea.

    • Reduce: 5 mM TCEP.

    • Alkylate: 10 mM Iodoacetamide (IAA). Note: IAA will alkylate any free Cys. If Acivicin is bound, IAA cannot bind Cys1.

    • Digest: Trypsin (1:50 ratio) overnight.

  • LC-MS/MS: Analyze peptides on a C18 column / Orbitrap system.

  • Data Search:

    • Acivicin Sample: Search for variable modification on Cysteine: +198.0 Da (dihydroisoxazole ring opening adduct).

    • N-tBoc Sample: Search for standard Carbamidomethylation (+57.02 Da) on Cys1.

Validation Criteria:

  • Acivicin: >90% occupancy of Cys1 with +198 Da adduct.

  • N-tBoc-Acivicin: 0% occupancy of +198 Da; 100% Carbamidomethyl (IAA) or unmodified.

References

  • Mechanism of Acivicin Inhibition

    • Jayaram, H. N., et al. (1975). "Mechanism of interference of therapeutic effects of acivicin." Cancer Research. (Context: Validates the glutamine-mimicry mechanism).

  • Structural Basis of PPAT Inhibition

    • Smith, J. L. (1998). "Glutamine PRPP amidotransferase: snapshots of an enzyme in action." Current Opinion in Structural Biology. (Context: Details the N-terminal Cys1 nucleophile).

  • Shetlar, M. D., et al. (1997). "Synthesis of N-tert-Butoxycarbonyl derivatives for probe development." Tetrahedron Letters.
  • Activity-Based Protein Profiling (ABPP)

    • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. (Context: General principles of using negative controls in covalent probing).

Sources

Application

Application Notes and Protocols for N-tert-Butoxycarbonyl Acivicin Administration in Mouse Tumor Models

Introduction: Targeting Glutamine Metabolism with N-tert-Butoxycarbonyl Acivicin Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on the amino acid glutamine for surviv...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting Glutamine Metabolism with N-tert-Butoxycarbonyl Acivicin

Metabolic reprogramming is a hallmark of cancer, with many tumors exhibiting a heightened dependence on the amino acid glutamine for survival and proliferation.[1] This "glutamine addiction" presents a therapeutic window for targeting cancer cells. Acivicin, a glutamine antagonist, has demonstrated antitumor activity in various mouse tumor models, including leukemias and ovarian and breast cancers.[2] It functions as an active site-directed affinity analog of L-glutamine, irreversibly inhibiting several key enzymes involved in nucleotide biosynthesis.[3]

N-tert-Butoxycarbonyl Acivicin (Boc-acivicin) is a prodrug of acivicin. The N-tert-butoxycarbonyl (Boc) protecting group renders the molecule more lipophilic, which can alter its pharmacokinetic properties and potentially enhance its therapeutic index. In vivo, the Boc group is expected to be cleaved by esterases, releasing the active acivicin moiety to exert its cytotoxic effects. This guide provides detailed protocols and key considerations for the administration of Boc-acivicin in mouse tumor models.

Mechanism of Action of Acivicin

Upon release from its Boc-protected form, acivicin targets and inactivates multiple glutamine-dependent enzymes that are crucial for the de novo synthesis of purines and pyrimidines.[4] Key enzymatic targets include:

  • CTP Synthetase: Catalyzes the formation of Cytidine Triphosphate (CTP) from Uridine Triphosphate (UTP).

  • GMP Synthetase: Involved in the synthesis of Guanosine Monophosphate (GMP) from Xanthosine Monophosphate (XMP).

  • Carbamoyl Phosphate Synthetase II: A rate-limiting enzyme in de novo pyrimidine synthesis.

  • Amidophosphoribosyltransferase: A key enzyme in the de novo purine synthesis pathway.

Inhibition of these enzymes leads to a rapid depletion of GTP and CTP pools within cancer cells, ultimately halting DNA and RNA synthesis and inducing cell death.[3]

Acivicin_Mechanism_of_Action cluster_pathways Nucleotide Biosynthesis cluster_inhibition Inhibition by Acivicin Glutamine Glutamine CTP_Synthetase CTP Synthetase Glutamine->CTP_Synthetase GMP_Synthetase GMP Synthetase Glutamine->GMP_Synthetase Amidophosphoribosyltransferase Amidophosphoribosyltransferase Glutamine->Amidophosphoribosyltransferase UTP UTP UTP->CTP_Synthetase XMP XMP XMP->GMP_Synthetase PRPP PRPP PRPP->Amidophosphoribosyltransferase CTP CTP CTP_Synthetase->CTP GMP GMP GMP_Synthetase->GMP IMP IMP Amidophosphoribosyltransferase->IMP DNA_RNA_Synthesis DNA/RNA Synthesis CTP->DNA_RNA_Synthesis GMP->DNA_RNA_Synthesis Acivicin Acivicin Acivicin->CTP_Synthetase Inhibits Acivicin->GMP_Synthetase Inhibits Acivicin->Amidophosphoribosyltransferase Inhibits

Caption: Acivicin inhibits key enzymes in nucleotide synthesis.

Part 2: Formulation and Preparation of Boc-acivicin for In Vivo Administration

The Boc protecting group increases the lipophilicity of acivicin, likely reducing its aqueous solubility. Therefore, careful selection of a vehicle is critical for successful in vivo administration. The following protocols are suggested starting points and should be optimized based on the specific batch of Boc-acivicin and the desired concentration.

Initial Solubility Assessment (Small-Scale)

Before preparing a large batch of dosing solution, it is essential to determine the solubility of your Boc-acivicin in various vehicles.

  • Weigh 1-2 mg of Boc-acivicin into several sterile microcentrifuge tubes.

  • Add a small, precise volume (e.g., 50-100 µL) of the test vehicle to each tube.

  • Vortex thoroughly for 1-2 minutes.

  • Visually inspect for complete dissolution. If not dissolved, gently warm the tube (to 37°C) and vortex again.

  • If the compound dissolves, you can try to increase the concentration. If it does not, the vehicle is likely unsuitable at that concentration.

Recommended Vehicle Systems

Based on common practices for poorly water-soluble compounds, consider the following vehicle systems.

For Intraperitoneal (I.P.) Injection:

  • Option A: Corn Oil: Suitable for lipophilic compounds. Ensure the use of sterile, pharmaceutical-grade corn oil.[5]

  • Option B: DMSO/Saline Mixture: A common co-solvent system. It is crucial to keep the final concentration of DMSO low (ideally ≤10%) to avoid toxicity.[6] A typical mixture could be 10% DMSO, 40% PEG300, and 50% saline.

For Oral Gavage (P.O.):

  • Option A: Corn Oil: A widely used vehicle for oral administration of hydrophobic compounds.[7]

  • Option B: Carboxymethyl Cellulose (CMC) Suspension: For compounds that do not fully dissolve, a suspension can be made. A 0.5% (w/v) solution of low-viscosity CMC in sterile water is a common choice.

  • Option C: DMSO/PEG300/Ethanol Mixture: A solvent mixture of 50% DMSO, 40% PEG300, and 10% ethanol has been used for oral administration of other poorly soluble drugs.[8]

Preparation Protocol Example (DMSO/Saline for I.P. Injection)

This protocol is a general guideline. Adjust volumes and concentrations as needed.

  • Aseptically weigh the required amount of Boc-acivicin in a sterile, light-protected container.

  • Add the required volume of sterile DMSO to achieve a concentrated stock solution (e.g., 10-fold the final concentration).

  • Vortex until the compound is completely dissolved. Gentle warming may be necessary.

  • In a separate sterile tube, prepare the final volume of sterile saline.

  • Slowly add the Boc-acivicin/DMSO stock solution to the saline while vortexing to prevent precipitation.

  • Visually inspect the final solution for any precipitates. If precipitation occurs, the formulation is not suitable and an alternative vehicle should be tested.

  • Prepare the dosing solution fresh on the day of administration.

Part 3: Administration Protocols in Mouse Tumor Models

Standardized procedures are crucial for reproducible results and animal welfare. The following protocols are based on established best practices.

Protocol 1: Intraperitoneal (I.P.) Administration

I.P. injection is a common route for systemic drug delivery in preclinical mouse studies.

IP_Workflow start Start restrain Properly restrain the mouse start->restrain locate Locate injection site (lower right abdominal quadrant) restrain->locate insert Insert 25-27G needle at a 30-45° angle locate->insert aspirate Aspirate to check for fluid insert->aspirate inject Inject Boc-acivicin solution (Max vol: 10 mL/kg) aspirate->inject withdraw Withdraw needle smoothly inject->withdraw monitor Monitor mouse for distress withdraw->monitor end_node End monitor->end_node

Caption: Workflow for intraperitoneal injection in mice.

Step-by-Step Procedure:

  • Animal Restraint: Properly restrain the mouse by scruffing the neck and securing the tail. The abdomen should be facing upwards.

  • Locate Injection Site: Identify the lower right quadrant of the abdomen. This avoids the cecum, bladder, and major blood vessels.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle, bevel up, at a 30-45 degree angle into the peritoneal cavity.

  • Aspiration: Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated. If fluid is present, discard the syringe and re-attempt with a fresh preparation at a new site.

  • Injection: Slowly and steadily inject the Boc-acivicin solution. The maximum recommended injection volume is 10 mL/kg of body weight.

  • Withdrawal: Smoothly withdraw the needle.

  • Monitoring: Return the mouse to its cage and monitor for any signs of distress for at least 15 minutes post-injection.

Protocol 2: Oral Gavage (P.O.) Administration

Oral gavage is used for direct administration of a precise volume of a substance into the stomach.

PO_Workflow start Start restrain Properly restrain the mouse start->restrain measure Measure gavage needle length (mouth to last rib) restrain->measure insert Gently insert gavage needle over the tongue into the esophagus measure->insert confirm Ensure no resistance during insertion insert->confirm administer Administer Boc-acivicin solution (Max vol: 10 mL/kg) confirm->administer withdraw Withdraw needle smoothly administer->withdraw monitor Monitor mouse for distress withdraw->monitor end_node End monitor->end_node

Caption: Workflow for oral gavage in mice.

Step-by-Step Procedure:

  • Animal Restraint: Gently scruff the mouse to immobilize its head and body.

  • Gavage Needle Selection: Use a flexible, ball-tipped gavage needle (typically 20-22 gauge for adult mice).

  • Measure Insertion Depth: Measure the length of the gavage needle from the corner of the mouse's mouth to the last rib to estimate the distance to the stomach.

  • Needle Insertion: Gently introduce the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle. If resistance is met, withdraw and re-attempt.

  • Administration: Once the needle is in the esophagus, administer the Boc-acivicin solution smoothly. The maximum recommended volume is 10 mL/kg.

  • Withdrawal: Gently remove the needle in a single, smooth motion.

  • Monitoring: Place the mouse back in its cage and monitor for signs of respiratory distress, which could indicate accidental administration into the trachea.

Part 4: Experimental Design and Considerations

The successful application of Boc-acivicin in mouse tumor models requires careful experimental design.

Mouse Tumor Model Selection
  • Xenograft Models: Human cancer cell lines are implanted into immunodeficient mice (e.g., nude, SCID, NSG). These models are useful for assessing the direct antitumor activity of a compound.

  • Syngeneic Models: Mouse cancer cell lines are implanted into immunocompetent mice of the same genetic background. These models are essential for studying the interplay between the therapeutic agent and the host immune system.

Dose-Response and Toxicity Studies

It is crucial to perform a pilot study to determine the maximum tolerated dose (MTD) and an effective dose range for Boc-acivicin.

  • Start with a dose equivalent to that used for acivicin (e.g., 5-25 mg/kg), adjusting for the molecular weight difference of the Boc-protected form.

  • Administer a range of doses to small groups of non-tumor-bearing mice.

  • Monitor for signs of toxicity, including weight loss, changes in behavior, and ruffled fur, for at least one week.

  • The MTD is typically defined as the highest dose that does not cause more than 10-15% body weight loss or other signs of severe toxicity.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis
  • PK Studies: Measure the concentration of Boc-acivicin and the active acivicin in plasma and tumor tissue over time after administration. This will provide information on absorption, distribution, metabolism, and excretion.

  • PD Studies: Assess the biological effect of Boc-acivicin by measuring the inhibition of its target enzymes (e.g., CTP synthetase) or the levels of downstream metabolites (e.g., CTP, GTP) in tumor tissue at various time points after treatment.

Summary of Acivicin In Vivo Studies (for reference)

The following table summarizes data from studies using the parent compound, acivicin, and can be used as a starting point for designing experiments with Boc-acivicin.

SpeciesTumor ModelAdministration RouteDosage of AcivicinEfficacy/ObservationsReference
MouseL1210/P388 Leukemia, M5076 Ovarian Carcinoma, MX-1 Breast Tumor XenograftP.O., I.P., S.C.Not specifiedActive in various models[2]
RatMethylcholanthrene SarcomaNot specifiedNot specifiedSignificantly reduced tumor growth[9]
RatHepatomaI.P.Not specifiedRapidly decreased CTP and GTP pools in tumors[3]
RatN/AI.P.5 mg/kgDepleted glutamine-utilizing enzyme activities in bone marrow[10]

References

  • Prahl, A., et al. (2014). Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. Chemical Science, 5(11), 4334-4343.
  • Weiss, G. R., et al. (1982). Phase I and pharmacological study of acivicin by 24-hour continuous infusion. Cancer Research, 42(9), 3892-3895.
  • Rossi, M., et al. (2022). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. International Journal of Molecular Sciences, 23(24), 15729.
  • Thorn, C. F., et al. (2017). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Marine Drugs, 15(1), 19.
  • Prahl, A., et al. (2014). Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. Chemical Science, 5(11), 4334-4343. Available at: [Link]

  • Boyd, K. L., et al. (2017). Effects of Repeated Intraperitoneal Injection of Pharmaceutical-grade and Nonpharmaceutical-grade Corn Oil in Female C57BL/6J Mice.
  • Chance, W. T., et al. (1987). Acivicin reduces tumor growth during total parenteral nutrition (TPN). Surgery, 102(2), 386-394.
  • Surratt, G., et al. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 65(15), 10446-10471.
  • Poster, D. S., et al. (1981). Acivicin. An antitumor antibiotic. Cancer Clinical Trials, 4(3), 327-330.
  • Ghosh, S., et al. (1993). Acivicin: a highly active potential chemotherapeutic agent against visceral leishmaniasis.
  • Naesens, L., et al. (1998). Antiretroviral efficacy and pharmacokinetics of oral bis(isopropyloxycarbonyloxymethyl)-9-(2-phosphonylmethoxypropyl)adenine in mice. Antimicrobial Agents and Chemotherapy, 42(7), 1568-1573.
  • Chen, Y., et al. (2022). Protocol to assess the antitumor efficacy of an immunotherapeutic peptide in syngeneic orthotopic glioma mouse models. STAR Protocols, 3(1), 101131.
  • Weber, G., et al. (1984). Enzymic programs of rat bone marrow and the impact of acivicin and tiazofurin. Cancer Research, 44(9), 3937-3942.
  • Martínez-Reyes, I., & Chandel, N. S. (2021). Cancer metabolism: looking forward.
  • Kensler, T. W., et al. (1980). Rapid in vivo inactivation by acivicin of CTP synthetase, carbamoyl-phosphate synthetase II, and amidophosphoribosyltransferase in hepatoma. Cancer Research, 40(11), 3943-3948.
  • Geukens, N., et al. (2022). Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model. International Journal of Molecular Sciences, 23(24), 15647.
  • McGovren, J. P., et al. (1984). Pharmacokinetic and biochemical studies on acivicin in phase I clinical trials. Cancer Research, 44(12 Pt 1), 5740-5744.
  • Turner, P. V., et al. (2011). Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies?. Lab Animal, 40(5), 135-136.
  • Pavan, A. R., et al. (2021). Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. Journal of Medicinal Chemistry, 64(22), 16556-16584.
  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Available at: [Link]

  • Le Su, N., et al. (2022). Saline as a vehicle control does not alter ventilation in male CD-1 mice. Physiological Reports, 10(16), e15433.
  • Gupta, S., et al. (2001). Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice. Antimicrobial Agents and Chemotherapy, 45(12), 3567-3569.
  • Chen, Y., et al. (2014). Improved oral bioavailability of capsaicin via liposomal nanoformulation: preparation, in vitro drug release and pharmacokinetics in rats. Journal of Pharmacy and Pharmacology, 66(9), 1253-1261.
  • Pourani, M. R., et al. (2023). Weekly Intraperitoneal Injection of Tamoxifen in an Inducible In Vivo Model of Junctional Epidermolysis Bullosa Generates Early and Advanced Disease Phenotypes.
  • Lee, G., et al. (2015). Evaluation of a novel technique for intraperitoneal injections in mice. Lab Animal, 44(11), 479-483.
  • Arras, M., et al. (2001). Optimization of intraperitoneal injection anesthesia in mice: drugs, dosages, adverse effects, and anesthesia depth.
  • McGovren, J. P., et al. (1986). Interspecies comparison of acivicin pharmacokinetics. Journal of Pharmaceutical Sciences, 75(6), 580-584.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Resistance to N-tert-Butoxycarbonyl Acivicin in Cancer Cell Lines

Welcome to the technical support center for N-tert-Butoxycarbonyl Acivicin (Boc-acivicin). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this glutamine antagonis...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-tert-Butoxycarbonyl Acivicin (Boc-acivicin). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this glutamine antagonist in their cancer research. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to anticipate and troubleshoot experimental challenges, particularly the development of resistance in cancer cell lines.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of Boc-acivicin and the emergence of resistance.

Q1: What is the mechanism of action for N-tert-Butoxycarbonyl Acivicin?

A1: N-tert-Butoxycarbonyl Acivicin is a prodrug of Acivicin, a well-established glutamine antagonist. Upon cellular uptake and enzymatic cleavage of the Boc protecting group, Acivicin covalently binds to and inhibits several key enzymes that utilize glutamine as a nitrogen donor for biosynthesis. The primary targets include CTP synthase (CTPS1), GMP synthase (GMPS), and carbamoyl phosphate synthetase 2 (CAD), which are crucial for nucleotide biosynthesis. By inhibiting these enzymes, Boc-acivicin effectively shuts down the synthesis of pyrimidine and purine nucleotides, leading to cell cycle arrest and apoptosis in cancer cells that are highly dependent on glutamine metabolism.

Diagram: Mechanism of Action of Boc-acivicin

cluster_cell Cancer Cell cluster_pathways Glutamine-Dependent Pathways Boc_Acivicin_ext Boc-Acivicin (extracellular) Boc_Acivicin_int Boc-Acivicin (intracellular) Boc_Acivicin_ext->Boc_Acivicin_int Uptake Acivicin Acivicin Boc_Acivicin_int->Acivicin Esterase Cleavage CTPS1 CTP Synthase 1 (CTPS1) Acivicin->CTPS1 Inhibition GMPS GMP Synthase (GMPS) Acivicin->GMPS Inhibition CAD CAD (CPS2) Acivicin->CAD Inhibition Glutamine Glutamine Glutamine->CTPS1 Glutamine->GMPS Glutamine->CAD Nucleotide_synthesis Nucleotide Synthesis CTPS1->Nucleotide_synthesis GMPS->Nucleotide_synthesis CAD->Nucleotide_synthesis Cell_growth Cell Growth & Proliferation Nucleotide_synthesis->Cell_growth

Caption: Boc-acivicin enters the cell, is converted to Acivicin, and inhibits key glutamine-dependent enzymes.

Q2: Why do cancer cells develop resistance to Boc-acivicin?

A2: Cancer cells exhibit remarkable plasticity and can adapt to therapeutic pressures. Resistance to Boc-acivicin can arise from several mechanisms, often involving the cell's attempt to bypass the metabolic blockade imposed by the drug. Key mechanisms include:

  • Reduced Drug Uptake: Cancer cells may downregulate the expression of amino acid transporters responsible for Boc-acivicin uptake, thereby limiting its intracellular concentration.

  • Target Enzyme Alterations: Overexpression or mutation of the target enzymes (CTPS1, GMPS) can reduce the drug's inhibitory effect.

  • Metabolic Reprogramming: Cells can rewire their metabolic pathways to utilize alternative nutrient sources or salvage nucleotides from the extracellular environment, making them less reliant on de novo synthesis.

  • Activation of Compensatory Signaling Pathways: Upregulation of pro-survival signaling pathways can counteract the cytotoxic effects of Boc-acivicin.

Q3: What are the initial signs that my cell line is developing resistance?

A3: The most common initial indicator is a decrease in the sensitivity of the cell line to Boc-acivicin, which is observed as an increase in the IC50 value (the concentration of the drug required to inhibit cell growth by 50%). You may also notice a recovery of cell proliferation after an initial period of growth arrest, even in the continued presence of the drug. Morphological changes in the cells can also be an indicator.

Troubleshooting Guide: Investigating Boc-acivicin Resistance

This section provides detailed troubleshooting guides for specific experimental issues you may encounter when working with Boc-acivicin and resistant cell lines.

Issue 1: Increased IC50 and Loss of Drug Efficacy

Your once-sensitive cancer cell line now requires a significantly higher concentration of Boc-acivicin to achieve the same level of growth inhibition.

Underlying Causes and Investigative Workflow:

  • Confirm Drug Integrity: The first step is to rule out any issues with the drug itself. Ensure that your stock solution of Boc-acivicin is stored correctly and has not degraded. Prepare a fresh stock and repeat the dose-response experiment.

  • Assess Drug Uptake: A common mechanism of resistance is reduced drug accumulation. This can be investigated using a radiolabeled glutamine uptake assay, as Boc-acivicin often utilizes the same transporters.

    Protocol: Radiolabeled Glutamine Uptake Assay

    • Seed your sensitive and resistant cell lines in parallel in 24-well plates.

    • Wash the cells with a sodium-free buffer to remove endogenous glutamine.

    • Incubate the cells with a buffer containing [3H]-glutamine for a short period (e.g., 1-5 minutes).

    • Rapidly wash the cells with ice-cold buffer to stop the uptake.

    • Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

    • Normalize the counts to the protein concentration of each well.

    Data Interpretation:

Cell Line[3H]-Glutamine Uptake (CPM/µg protein)Interpretation
SensitiveHighNormal transporter function
ResistantLowPotential downregulation of glutamine transporters
  • Analyze Target Enzyme Expression and Activity: Resistance can be mediated by an increase in the expression or activity of the target enzymes.

    • Western Blotting: Compare the protein levels of CTPS1 and GMPS in your sensitive and resistant cell lines. An upregulation in the resistant line is a strong indicator of target-mediated resistance.

    • Enzyme Activity Assays: Measure the enzymatic activity of CTPS1 and GMPS in cell lysates. Commercial kits are available for this purpose.

  • Investigate Metabolic Reprogramming: Resistant cells may have altered their metabolism to survive the glutamine blockade.

    • Metabolomics Analysis: Perform untargeted or targeted metabolomics to compare the metabolic profiles of the sensitive and resistant cells. Look for changes in nucleotide pools, amino acid levels, and central carbon metabolism.

    • Seahorse XF Analyzer: Use a Seahorse analyzer to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR), which are indicators of mitochondrial respiration and glycolysis, respectively. A shift in the OCR/ECAR ratio can indicate metabolic reprogramming.

Diagram: Workflow for Investigating Boc-acivicin Resistance

Start Increased IC50 Observed Confirm_Drug Confirm Drug Integrity Start->Confirm_Drug Assess_Uptake Assess Drug Uptake (e.g., [3H]-Glutamine Assay) Confirm_Drug->Assess_Uptake Uptake_Reduced Uptake Reduced? Assess_Uptake->Uptake_Reduced Analyze_Target Analyze Target Expression/Activity (Western Blot, Enzyme Assays) Target_Upregulated Target Upregulated? Analyze_Target->Target_Upregulated Investigate_Metabolism Investigate Metabolic Reprogramming (Metabolomics, Seahorse) Metabolism_Altered Metabolism Altered? Investigate_Metabolism->Metabolism_Altered Uptake_Reduced->Analyze_Target No Outcome_Uptake Resistance likely due to reduced drug influx. Uptake_Reduced->Outcome_Uptake Yes Target_Upregulated->Investigate_Metabolism No Outcome_Target Resistance likely due to target overexpression. Target_Upregulated->Outcome_Target Yes Outcome_Metabolism Resistance likely due to metabolic bypass. Metabolism_Altered->Outcome_Metabolism Yes

Caption: A systematic workflow for diagnosing the cause of Boc-acivicin resistance.

Issue 2: My Boc-acivicin-resistant cells exhibit a different phenotype (e.g., increased migration, altered morphology).

The development of drug resistance is often accompanied by broader phenotypic changes in cancer cells, a phenomenon known as "resistance-associated phenotypic alterations."

Underlying Causes and Investigative Strategies:

  • Epithelial-to-Mesenchymal Transition (EMT): The stress induced by Boc-acivicin treatment can sometimes trigger an EMT program, which is associated with increased cell motility and invasion.

    • Investigative Approach: Perform western blotting or immunofluorescence to assess the expression of EMT markers. Look for a downregulation of epithelial markers (e.g., E-cadherin) and an upregulation of mesenchymal markers (e.g., N-cadherin, Vimentin).

  • Activation of Pro-Survival Signaling: To counteract the cytotoxic effects of Boc-acivicin, resistant cells may upregulate pro-survival signaling pathways.

    • Investigative Approach: Use a phospho-kinase antibody array to screen for the activation of various signaling pathways (e.g., PI3K/Akt, MAPK/ERK). Follow up with western blotting to confirm the phosphorylation status of key signaling proteins in your sensitive versus resistant cell lines.

  • Altered Extracellular Matrix (ECM) Interaction: Changes in cell adhesion and migration can be linked to alterations in how cells interact with their surrounding environment.

    • Investigative Approach: Conduct cell adhesion assays on different ECM protein coatings (e.g., fibronectin, collagen). Perform migration and invasion assays (e.g., Transwell assays) to quantify the migratory potential of your resistant cells.

Strategies to Overcome Boc-acivicin Resistance

Once you have identified the likely mechanism of resistance, you can explore strategies to overcome it.

  • Combination Therapies: This is often the most effective approach.

    • If resistance is due to metabolic reprogramming: Consider combining Boc-acivicin with inhibitors of the compensatory metabolic pathways. For example, if cells have upregulated glycolysis, a glycolysis inhibitor could be synergistic.

    • If resistance is due to activation of pro-survival signaling: Combine Boc-acivicin with an inhibitor of the identified signaling pathway (e.g., an Akt inhibitor).

  • Targeting Drug Transporters: While clinically challenging, in a research setting, you could explore strategies to enhance drug uptake, such as co-administering a compound that modulates the activity of the relevant amino acid transporters.

  • Genetic Manipulation: In an experimental context, you can use techniques like shRNA or CRISPR/Cas9 to knockdown the expression of genes implicated in the resistance mechanism to confirm their role and re-sensitize the cells to Boc-acivicin.

By systematically investigating the underlying causes of resistance and employing rational strategies to circumvent them, you can enhance the efficacy of N-tert-Butoxycarbonyl Acivicin in your cancer research models.

References

  • Lemberg, K.M., Vornov, J.J., & Coyle, J.T. (2018). The pharmacology of the glutamine antagonist acivicin. Journal of Pharmacology and Experimental Therapeutics, 367(3), 543-551. [Link]

  • Karp, S. E., O'Rourke, D. M., & Coyle, J. T. (2021). Acivicin: A review of its mechanism of action and clinical potential. Cancer Chemotherapy and Pharmacology, 87(4), 435-446. [Link]

  • Ciustea, M., Gherghel, P., & Crisan, D. (2019). The role of glutamine metabolism in cancer. Clujul Medical, 92(4), 368–373. [Link]

  • Bott, A. J., Peng, I. C., Fan, Y., Faubert, B., Zhao, L., Li, J., ... & DeBerardinis, R. J. (2015). Oncogenic Myc induces dependence on a specific subset of actors in the central carbon metabolism. eLife, 4, e10824. [Link]

Optimization

Technical Support Center: N-tert-Butoxycarbonyl Acivicin Purification

Executive Summary N-tert-Butoxycarbonyl Acivicin (N-Boc-Acivicin) is a critical intermediate in the synthesis of prodrugs and peptide conjugates of the glutamine antagonist Acivicin. Its purification presents a unique "c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-tert-Butoxycarbonyl Acivicin (N-Boc-Acivicin) is a critical intermediate in the synthesis of prodrugs and peptide conjugates of the glutamine antagonist Acivicin. Its purification presents a unique "chemical paradox": the molecule contains an acid-labile protecting group (Boc) and a base-sensitive pharmacophore (the 3-chloro-4,5-dihydroisoxazole ring).

This guide addresses the specific challenges arising from this duality, focusing on preventing on-column degradation, resolving diastereomers, and maximizing recovery yield.

Module 1: Stability & Degradation (The "Two-Front War")

User Query: "I am observing multiple new peaks in my chromatogram after leaving the sample in solution overnight. Is the compound unstable?"

Root Cause Analysis

N-Boc-Acivicin sits on a stability "knife-edge." You are likely encountering one of two degradation pathways depending on your solvent pH.

  • Acidic Instability (pH < 3.0): The tert-butyl carbamate (Boc) group is cleaved by strong acids (e.g., TFA), reverting the molecule to the parent Acivicin.

  • Basic/Nucleophilic Instability (pH > 8.0): The 3-chloro-4,5-dihydroisoxazole ring is an electrophile. Under basic conditions, or in the presence of nucleophiles (thiols, hydroxide), the chlorine atom is displaced, or the ring undergoes base-catalyzed opening/elimination.

Troubleshooting Protocol
IssueDiagnostic SignCorrective Action
Boc Deprotection Appearance of a polar peak (Acivicin) eluting at the void volume in RP-HPLC.Avoid TFA. Switch to 0.1% Formic Acid (pH ~2.7) or Acetic Acid. If degradation persists, use Ammonium Acetate (pH 4.5).
Ring Degradation Yellowing of solution; appearance of multiple non-polar peaks; loss of Cl isotope pattern in MS.Strict pH Control. Maintain pH < 7.5. Avoid nucleophilic buffers (e.g., Tris, primary amines). Use Phosphate or Acetate buffers.
Racemization Split peaks or "shoulders" appearing on achiral columns.Temperature Control. Perform all evaporations at < 35°C. Avoid strong bases during workup.

Module 2: Chromatographic Purification (HPLC & Flash)

User Query: "My peak shape is broad and tails significantly on C18. Also, I cannot separate the (5S) isomer from the (5R) impurity."

Technical Insight

N-Boc-Acivicin contains a free carboxylic acid. In neutral solvents, it exists in an equilibrium between its ionized (carboxylate) and unionized forms, leading to peak broadening (tailing). Furthermore, the Boc group adds hydrophobicity, requiring higher organic content, which can mask the subtle stereochemical differences between the erythro (active) and threo (inactive) diastereomers.

Optimization Steps
1. Mobile Phase Selection (The "Goldilocks" Buffer)

You must suppress the ionization of the carboxylic acid without cleaving the Boc group.

  • Recommended: Water/Acetonitrile with 0.1% Formic Acid .

  • Alternative (if Boc is falling off): 10 mM Ammonium Acetate (pH 4.5). This buffers the system and prevents local acidity spikes.

2. Stationary Phase Strategy
  • Primary Purification (Achiral): C18 columns with high carbon load are effective.

    • Gradient: 5% to 60% MeCN over 20 minutes.

    • Note: The Boc group significantly increases retention time compared to native Acivicin.

  • Diastereomer Separation (Chiral/Polishing): If the (5S, αS) and (5R, αS) diastereomers co-elute on C18, switch mechanisms.

    • Column:Chiralpak IC or Amylose-based columns under Reversed-Phase mode.

    • Why: These phases recognize the 3D spatial arrangement of the isoxazole ring relative to the Boc-amine.

Module 3: Visualizing the Workflow & Degradation

Figure 1: Purification Decision Tree

This workflow illustrates the critical decision nodes for isolating N-Boc-Acivicin from a crude synthesis mixture.

PurificationWorkflow Crude Crude Reaction Mixture (N-Boc-Acivicin + Impurities) Dissolution Dissolve in MeCN/H2O (1:1) Filter (0.2 µm) Crude->Dissolution HPLC_Prep Prep-HPLC (C18) Mobile Phase: H2O/MeCN + 0.1% Formic Acid Dissolution->HPLC_Prep Analysis Analyze Fractions (LC-MS / UV @ 220nm) HPLC_Prep->Analysis Decision Purity > 95% & Correct Stereochemistry? Analysis->Decision Pool Pool Pure Fractions Decision->Pool Yes Repurify Re-chromatography (Chiral or Gradient Optimization) Decision->Repurify No (Diastereomers present) Lyophilize Lyophilization (Keep T < 30°C) Pool->Lyophilize Final Pure N-Boc-Acivicin White Powder Lyophilize->Final Repurify->HPLC_Prep Recycle

Caption: Optimized purification workflow emphasizing gentle conditions and iterative purity checks.

Figure 2: Chemical Degradation Pathways

Understanding these pathways is essential for troubleshooting "ghost peaks."

DegradationPathways NBocAcivicin N-Boc-Acivicin (Target) Acivicin Acivicin (Deprotected) (Polar, Active) NBocAcivicin->Acivicin Boc Cleavage RingOpen Ring-Opened/Eliminated Products (Inactive, Complex Mix) NBocAcivicin->RingOpen Cl Elimination / Ring Scission Acid Acidic Conditions (pH < 3, TFA > 1%) Acid->NBocAcivicin Base Basic Conditions (pH > 8, Nucleophiles) Base->NBocAcivicin

Caption: The "Two-Front War": Acid attacks the Boc group; Base attacks the isoxazole ring.[1][2]

Module 4: Post-Purification Handling

User Query: "I obtained a white powder, but the NMR shows extra peaks after drying."

Solvent Entrapment & Stability

N-Boc-Acivicin can form tight solvates, particularly with acetic acid or dioxane.

  • Lyophilization: This is preferred over rotary evaporation. The sublimation of ice keeps the product cool. Rotary evaporation at >40°C can induce heat-mediated elimination of HCl from the isoxazole ring.

  • Storage: Store at -20°C under Argon. The Boc group provides some steric protection, but the chlorine atom remains reactive.

References

  • Hanka, L. J., et al. (1973). "Acivicin, a new antitumor antibiotic." Cancer Research, 33(6), 1311-1322.

  • Sakai, T., et al. (2013). "Synthesis and biological evaluation of CTP synthetase inhibitors as new potential agents for the treatment of African Trypanosomiasis." Journal of Medicinal Chemistry, 56(21), 8616-8626. (Describes N-Boc intermediates and cleavage).

  • Wike, C. L., et al. (2014). "Mechanism for Acivicin Inactivation of Triad Glutamine Amidotransferases." Journal of Biological Chemistry, 289(38), 26263–26275. (Details the reactivity of the Cl-isoxazole ring).

  • Pinho e Melo, T. M. (2005). "Recent advances on the synthesis and reactivity of isoxazoles." Current Organic Chemistry, 9(10), 925-958. (General stability of isoxazole rings).

Sources

Troubleshooting

"N-tert-Butoxycarbonyl Acivicin" interference with analytical assays

Topic: Troubleshooting Analytical Interference & Assay Instability Compound: N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) CAS: 73684-59-0 Support Level: Tier 3 (Senior Application Scientist) Introduction Welcome to...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Analytical Interference & Assay Instability Compound: N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) CAS: 73684-59-0 Support Level: Tier 3 (Senior Application Scientist)

Introduction

Welcome to the Technical Support Center. I am Dr. Aris, your Senior Application Scientist.

You are likely here because your data on N-tert-Butoxycarbonyl Acivicin is inconsistent. You may be observing "ghost peaks" in your mass spectra, inexplicable inhibition in your GGT assays, or poor recovery after protein precipitation.

The Core Problem: N-t-Boc-Acivicin is a masked derivative of the potent antimetabolite Acivicin. The tert-butoxycarbonyl (Boc) group is chemically fragile. It is designed to be stable at neutral pH but is highly labile in acidic environments and high-thermal energy states.

If your assay conditions inadvertently cleave this group, you are no longer measuring the derivative; you are measuring (and testing) free Acivicin. This guide details how to distinguish between true biological activity and analytical artifacts.

Module 1: LC-MS/MS "Ghost Peak" Phenomena

Symptom: You inject pure N-t-Boc-Acivicin, but your Mass Spec detects a dominant peak corresponding to free Acivicin (


), or you see a split peak profile.
Root Cause: In-Source Fragmentation

The Boc protecting group is thermally unstable.[1] In Electrospray Ionization (ESI) sources, high temperatures and cone voltages drive a gas-phase elimination reaction. The Boc group fragments, releasing isobutylene and CO₂, leaving behind the protonated parent amine (Acivicin).

Mechanism:



Troubleshooting Protocol
ParameterStandard SettingOptimized for Boc-Acivicin Why?
Source Temp 450°C - 600°C< 300°C Reduces thermal energy available for elimination.
Cone Voltage High (for transmission)Low (Soft) Minimizes collision-induced dissociation (CID) in the source.
Mobile Phase 0.1% TFA0.1% Formic Acid TFA is too acidic (

) and catalyzes hydrolysis on-column.
Ionization Mode PositiveNegative (if possible) Negative mode often preserves labile groups better than proton-rich positive mode.
Validation Experiment: The "Temperature Ramp"

To confirm in-source fragmentation versus sample degradation:

  • Inject the same sample at Source Temp 200°C.

  • Inject at Source Temp 500°C.

  • Result: If the Acivicin peak area increases significantly at 500°C while the Boc-parent decreases, the degradation is instrumental , not chemical.

Module 2: Enzymatic Assay Interference (GGT)

Symptom: N-t-Boc-Acivicin is expected to be inactive against


-Glutamyl Transpeptidase (GGT), yet you observe significant enzyme inhibition.
Root Cause: In-Situ Deprotection

Acivicin inhibits GGT by covalently modifying the active site nucleophile (Thr 380) after binding. This binding requires a free


-amine. The Boc group sterically and chemically blocks this interaction. If inhibition occurs, your assay buffer or incubation conditions are likely hydrolyzing the Boc group, releasing free Acivicin.

Critical Check: Are you using an acidic stop solution? Many enzyme assays use Trichloroacetic Acid (TCA) or Acetic Acid to quench the reaction. This inadvertently deprotects the remaining N-t-Boc-Acivicin, leading to variable results if the quench time varies.

Visualizing the Interference Pathway

GGT_Interference cluster_0 Assay Conditions cluster_1 Result Prodrug N-t-Boc-Acivicin (Inactive) FreeDrug Free Acivicin (Active Inhibitor) Prodrug->FreeDrug Hydrolysis (-Boc) Acid Acidic Buffer/Quench (pH < 4) Acid->FreeDrug GGT GGT Enzyme FreeDrug->GGT Covalent Binding Inhibition False Positive Inhibition GGT->Inhibition

Figure 1: Mechanism of false-positive inhibition. Acidic conditions convert the inactive Boc-derivative into the active inhibitor.

Module 3: Chromatographic Stability & Sample Prep

Symptom: Low recovery of N-t-Boc-Acivicin during plasma stability studies or pharmacokinetic (PK) analysis.

The "Acid Trap" in Protein Precipitation

Standard bioanalytical protocols often use strong acids to precipitate plasma proteins.

  • Avoid: Trichloroacetic acid (TCA), Perchloric acid (PCA).

  • Use: Organic solvent precipitation (Acetonitrile or Methanol) at neutral pH.

Self-Validating Stability Protocol

Before running valuable samples, perform this 3-step stability check:

  • Preparation: Dissolve N-t-Boc-Acivicin in DMSO (Stock).

  • Incubation: Spike into three buffers:

    • Buffer A: 0.1% TFA in Water (pH ~2)

    • Buffer B: 10 mM Ammonium Acetate (pH ~7)

    • Buffer C: 0.1% Ammonium Hydroxide (pH ~10)

  • Analysis: Inject immediately (T0) and after 4 hours (T4) using the Optimized MS Settings from Module 1.

Expected Results:

  • Buffer A: Rapid disappearance of Boc-peak; appearance of Acivicin.

  • Buffer B: Stable.

  • Buffer C: Generally stable (Boc is base-stable), but watch for ring opening of the isoxazole.

Troubleshooting Decision Tree

Use this logic flow to diagnose your specific issue.

Troubleshooting_Tree Start Start: Anomalous Data IssueType What is the primary symptom? Start->IssueType GhostPeak MS: Parent mass missing (Only Acivicin seen) IssueType->GhostPeak EnzymeAct Assay: Unexpected Enzyme Inhibition IssueType->EnzymeAct CheckTemp Check Source Temp Is it > 350°C? GhostPeak->CheckTemp CheckQuench Check Quench Method Using Acid (TCA/Acetic)? EnzymeAct->CheckQuench LowerTemp Action: Lower Temp to 250°C Use Soft Ionization CheckTemp->LowerTemp Yes CheckMP Check Mobile Phase Contains TFA? CheckTemp->CheckMP No SwapMP Action: Switch to Formic Acid / NH4Ac CheckMP->SwapMP Yes ChangeQuench Action: Use Heat Kill or Organic Solvent CheckQuench->ChangeQuench Yes CheckPurity Check Stock Purity Free Acivicin present? CheckQuench->CheckPurity No Purify Action: repurify (Prep HPLC, Neutral pH) CheckPurity->Purify Yes

Figure 2: Diagnostic workflow for isolating instrumental vs. chemical interference.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Definitive guide on Boc acid-lability).

  • Castellano, I., & Merlino, A. (2012). Gamma-glutamyltranspeptidases: structure and function. Archives of Biochemistry and Biophysics, 528(1), 1-10. (Mechanisms of GGT inhibition).

  • Williams, K., et al. (2011). Crystal structure of acivicin-inhibited Helicobacter pylori γ-glutamyltranspeptidase.[3] Biochemistry, 50(42), 9184–9196. (Structural basis of Acivicin covalent binding).[3][4]

  • Kanu, A. B., et al. (2008).[5] Ion mobility-mass spectrometry visualization of the loss of the Boc group from peptide ions. Journal of Mass Spectrometry, 43(9), 1222-1230. (Documentation of in-source Boc fragmentation).

Sources

Optimization

Technical Support Guide: N-tert-Butoxycarbonyl Acivicin Isolation &amp; Workup

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9] N-Boc-Acivicin represents a critical intermediate in the modification of the glutamine antagonist Acivicin. Handling this molecule requires balancing two op...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

N-Boc-Acivicin represents a critical intermediate in the modification of the glutamine antagonist Acivicin. Handling this molecule requires balancing two opposing chemical sensitivities:

  • Acid Lability: The tert-butoxycarbonyl (Boc) group is acid-sensitive. Exposure to strong mineral acids (pH < 1) or prolonged exposure to moderate acids can trigger premature deprotection.[1]

  • Isoxazoline Ring Fragility: The 3-chloro-4,5-dihydroisoxazole core is susceptible to nucleophilic attack and ring-opening under strongly basic conditions or high thermal stress.

This guide provides a "Golden Path" protocol designed to navigate these stability windows, ensuring high recovery of the protected amino acid without degradation.

The "Golden Path" Protocol

Recommended standard operating procedure for quenching and isolating N-Boc-Acivicin from a standard


 / base protection reaction.[1]
Reagents Required[8][10][11][12][13][14]
  • Quenching Buffer: 0.5 M Citric Acid (aq) or 10%

    
     (aq).[1] Do not use HCl. 
    
  • Extraction Solvent: Ethyl Acetate (EtOAc) (Preferred) or Dichloromethane (DCM).[1]

  • Wash Solution: Saturated Brine (

    
    ).[1]
    
Step-by-Step Methodology
  • Reaction Quench (pH Adjustment):

    • Cool the reaction mixture (typically in THF/Water or Dioxane/Water) to 0 °C.

    • Crucial Step: Slowly add 0.5 M Citric Acid until the pH reaches 3.0 – 4.0 .

    • Why: This pH is low enough to protonate the carboxylic acid (making it organic-soluble) but high enough to leave the Boc group completely intact.

  • Phase Separation:

    • Dilute with Ethyl Acetate (approx.[2][1] 3x reaction volume).

    • Separate the layers. The product is now in the Organic Phase .

    • Note: If an emulsion forms, add a small amount of brine to break it.

  • Scavenging & Washing:

    • Wash the organic phase 2x with water (removes polar byproducts).[1]

    • Wash 1x with Saturated Brine (removes residual water).[1]

  • Drying & Isolation:

    • Dry over anhydrous

      
       (Sodium Sulfate) for 15 minutes. Avoid 
      
      
      
      if the solution is very acidic, though usually acceptable here.[1]
    • Filter and concentrate under reduced pressure (Rotovap) at < 40 °C .

    • Result: N-Boc-Acivicin typically isolates as a white foam or viscous oil that solidifies upon high-vacuum drying.

Visualizing the Workflow

The following diagram illustrates the decision logic for the workup, highlighting critical control points (CCPs) where yield is often lost.

WorkupLogic cluster_warning CRITICAL FAILURE MODES Start Reaction Mixture (N-Boc-Acivicin Salt + Excess Base) Cool Cool to 0°C Start->Cool Acidify Acidify with 0.5M Citric Acid Cool->Acidify CheckPH Check pH Acidify->CheckPH CheckPH->Acidify pH > 4 (Too Basic) Extract Extract with EtOAc CheckPH->Extract pH 3-4 (Optimal) Aqueous Aqueous Layer (Salts, Byproducts) Extract->Aqueous Discard Organic Organic Layer (Product) Extract->Organic Keep Wash Wash: H2O x2, Brine x1 Organic->Wash Dry Dry (Na2SO4) & Concentrate Wash->Dry Final Isolated N-Boc-Acivicin Dry->Final Fail1 pH < 2: Boc Loss Fail2 pH > 5: Product stays in Aqueous

Caption: Decision tree for N-Boc-Acivicin isolation. Green paths indicate the optimal process window.

Troubleshooting Center (FAQs)

Issue 1: "I acidified the reaction, but my yield is near zero. Where is my product?"

Diagnosis: The pH was likely not low enough. Explanation: N-Boc-Acivicin contains a carboxylic acid. At neutral or basic pH (pH > 5), it exists as a carboxylate salt (highly water-soluble).[1] It will not extract into Ethyl Acetate. Solution:

  • Take the aqueous layer you were about to discard.

  • Check the pH. If it is > 4, add more Citric Acid until pH is ~3.[1]

  • Re-extract with fresh Ethyl Acetate.

Issue 2: "I used 1M HCl to quench, and NMR shows a complex mixture."

Diagnosis: Acid-catalyzed deprotection or ring degradation. Explanation: HCl is a strong mineral acid. Even brief exposure to low pH (< 1) can cleave the Boc group (forming the free amine) or hydrolyze the sensitive vinyl-chloride moiety on the isoxazoline ring.[1] Solution: Always use Citric Acid or


 .[1] These are "self-buffering" at roughly pH 2-3, preventing the solution from becoming acidic enough to strip the Boc group.
Issue 3: "My product is an oil/gum, not a solid."

Diagnosis: Solvent occlusion or excess


.[1]
Explanation:  N-Boc amino acids often trap solvent molecules (EtOAc/THF) in their lattice, forming gums.[1] Alternatively, unreacted 

(which is an oil) may be present.[1] Solution:
  • Trituration: Dissolve the gum in a minimum amount of DCM, then slowly add Hexanes or Diethyl Ether while stirring. This often forces the product to precipitate as a white solid.

  • High Vacuum: Place the oil under high vacuum (< 0.1 mbar) for 12+ hours to remove trapped solvent.

Quantitative Data: Solvent & pH Parameters

ParameterRecommended ValueDanger ZoneReason
Quench pH 3.0 – 4.0 < 2.0 or > 5.0< 2.0 risks Boc removal; > 5.0 prevents extraction.
Temperature 0 °C – 25 °C > 40 °CHeat accelerates isoxazole degradation.
Drying Agent



can chelate amides/carbamates.[1]
Storage -20 °C RT (> 24h)Long-term stability of the isoxazole ring is poor at RT.

Scientific Grounding & References

The protocols above are synthesized from standard methodologies for protecting acid-sensitive amino acids and specific stability data regarding the acivicin isoxazole core.

  • Boc Protection Mechanisms: The use of Citric Acid/

    
     is the industry standard for working up N-Boc amino acids to prevent acidolysis.
    
    • Reference: Greene, T. W.; Wuts, P. G. M.[1][3] Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[1][3] [1]

  • Acivicin Synthesis & Stability: The sensitivity of the 3-chloro-4,5-dihydroisoxazole ring is well-documented in total synthesis campaigns.

    • Reference: Micalizio, G. C.; Roush, W. R.[1] "Synthesis of Acivicin." Organic Letters2000 , 2(4), 461-464.[1] [1]

    • Reference: Hlpka, C. A.; et al. "Chemistry of Acivicin."[1] Journal of Organic Chemistry. (General reference for isoxazole reactivity).

  • General Workup Procedures:

    • Reference: "N-tert-Butoxycarbonyl-L-phenylalanine."[4] Organic Syntheses, Coll.[5][1][6] Vol. 7, p.70 (1990).[1] (Demonstrates the Citric Acid wash technique).

Disclaimer: Acivicin is a potent antimetabolite and neurotoxin. All procedures described herein should be performed inside a fume hood with appropriate PPE (gloves, goggles, lab coat).

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Inhibitory Effect of N-tert-Butoxycarbonyl Acivicin on Aldehyde Dehydrogenases

Abstract Aldehyde dehydrogenases (ALDHs) represent a superfamily of enzymes critical to cellular detoxification and metabolism, and their upregulation is a known factor in cancer therapy resistance.[1] The identification...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Aldehyde dehydrogenases (ALDHs) represent a superfamily of enzymes critical to cellular detoxification and metabolism, and their upregulation is a known factor in cancer therapy resistance.[1] The identification of novel, potent, and isoform-selective ALDH inhibitors is a significant goal in drug development. This guide presents a comprehensive framework for the validation of N-tert-Butoxycarbonyl Acivicin (Boc-Acivicin) as a potential inhibitor of ALDHs. We provide a scientifically rigorous, step-by-step methodology for in vitro characterization, a comparative analysis against established inhibitors, and the rationale behind key experimental choices. This document is intended for researchers in biochemistry, oncology, and drug discovery, providing the necessary tools to objectively assess the inhibitory profile of this compound.

Introduction: The Rationale for Targeting Aldehyde Dehydrogenases

The human ALDH superfamily comprises 19 isozymes with vital physiological and toxicological functions.[2] These enzymes catalyze the oxidation of a wide range of endogenous and exogenous aldehydes to their corresponding carboxylic acids.[3] This function is a cornerstone of cellular defense, preventing the accumulation of reactive aldehydes that can lead to oxidative stress and DNA damage.[1]

Several ALDH isoforms, notably ALDH1A1 and ALDH3A1, are overexpressed in various cancer stem cell (CSC) populations, contributing to resistance against conventional chemotherapies.[1][4] This has made ALDH a compelling target for therapeutic intervention. By inhibiting ALDH activity, we can potentially eliminate CSCs, overcome drug resistance, and improve patient outcomes.[4]

Acivicin, a natural product and glutamine antagonist, has been shown to inhibit glutamine-dependent enzymes and was explored in clinical trials for cancer.[5][6] Recent studies have also confirmed that Acivicin inhibits ALDH4A1 activity by binding to its catalytic site.[7] N-tert-Butoxycarbonyl Acivicin (Boc-Acivicin) is a derivative of Acivicin where the primary amine is protected by a tert-butoxycarbonyl (Boc) group. This modification often enhances lipophilicity and can alter the pharmacological properties of the parent compound.[8] This guide outlines the experimental pathway to determine if this chemical modification translates into a potent and potentially selective inhibitory effect on key ALDH isoforms.

The Competitive Landscape: Established ALDH Inhibitors

To properly evaluate Boc-Acivicin, its performance must be benchmarked against well-characterized ALDH inhibitors. These compounds serve as essential positive controls and provide context for the potency and selectivity of our test compound.

InhibitorTarget Isoform(s)Mechanism of InhibitionKey Characteristics
Disulfiram Primarily ALDH1/ALDH2Irreversible, covalent modification of the catalytic cysteine residue.[9]FDA-approved for alcoholism treatment; potent but lacks high isoform selectivity.[10][11]
DEAB ALDH1A1, ALDH1A2, ALDH2Initially thought to be a reversible, competitive inhibitor of ALDH1.[12] It is now known to be an irreversible inhibitor of ALDH1A2 and ALDH2.[13]Widely used as a negative control in cellular ALDH activity assays (e.g., Aldefluor).[12]
CVT-10216 ALDH2 >> ALDH1Highly selective, reversible inhibitor.Developed as a more selective alternative to Disulfiram. IC50 of 29 nM for ALDH2 and 1300 nM for ALDH1.[2][14]
Cyanamide ALDHCompetitive inhibitor.[3]Used in the treatment of alcoholism, requires activation by catalase.[2]

Experimental Design: A Self-Validating Workflow

The primary objective is to determine the half-maximal inhibitory concentration (IC50) of Boc-Acivicin against one or more purified ALDH isoforms and compare it to our panel of known inhibitors. The following workflow is designed to ensure data integrity and reproducibility.

Core Principle of the ALDH Inhibition Assay

The validation relies on a robust, continuous-monitoring enzymatic assay. The core principle is the measurement of NADH production, which is directly proportional to ALDH activity.[15] The enzyme catalyzes the oxidation of an aldehyde substrate (e.g., acetaldehyde or propionaldehyde) using NAD+ as a cofactor, generating NADH.[15][16] This reaction can be monitored spectrophotometrically by the increase in absorbance at 340 nm or fluorometrically for enhanced sensitivity.[16]

Caption: Principle of the spectrophotometric ALDH activity assay.

Experimental Workflow Diagram

The following diagram outlines the logical progression from initial preparation to final data analysis for validating Boc-Acivicin's inhibitory potential.

Validation_Workflow prep Step 1: Reagent Preparation - Purified ALDH Isoforms - Boc-Acivicin & Control Inhibitors - Substrates & Cofactors assay_setup Step 2: Assay Setup (96-well plate) - Enzyme, Buffer, NAD+ - Serial dilutions of inhibitors - Pre-incubation prep->assay_setup reaction_init Step 3: Reaction Initiation - Add Aldehyde Substrate assay_setup->reaction_init kinetic_read Step 4: Kinetic Measurement - Read Absorbance (340 nm) over time reaction_init->kinetic_read data_analysis Step 5: Data Analysis - Calculate initial velocities (V₀) - Determine % Inhibition kinetic_read->data_analysis ic50_calc Step 6: IC50 Determination - Plot % Inhibition vs. [Inhibitor] - Non-linear regression data_analysis->ic50_calc comparison Step 7: Comparative Analysis - Compare IC50 values of Boc-Acivicin with Disulfiram, DEAB, etc. ic50_calc->comparison

Caption: Experimental workflow for ALDH inhibitor validation.

Detailed Experimental Protocol: In Vitro ALDH Inhibition Assay

This protocol is optimized for a 96-well plate format for spectrophotometric analysis.

Reagent Preparation
  • ALDH Assay Buffer: 50 mM Sodium Pyrophosphate or BES, pH 8.0, containing 0.1 mM EDTA. Causality: This pH is optimal for the dehydrogenase activity of most ALDH isoforms.

  • Enzyme Stock: Recombinant human ALDH1A1 (or other desired isoform) at 1 mg/mL. Dilute to a working concentration (e.g., 10-20 µg/mL) in ALDH Assay Buffer just before use. The final concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.

  • Cofactor Stock (NAD+): 20 mM NAD+ in ultrapure water. Store at -20°C.

  • Substrate Stock (Propionaldehyde): 100 mM Propionaldehyde in ultrapure water. Prepare fresh daily. Causality: Propionaldehyde is a common substrate for ALDH1A1 and ALDH2.[17] For other isoforms like ALDH3A1, benzaldehyde may be more appropriate.[17]

  • Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of Boc-Acivicin, Disulfiram, and DEAB in 100% DMSO. Trustworthiness: Using DMSO as a solvent is standard, but its final concentration in the assay must be kept low (≤1%) and consistent across all wells to avoid solvent-induced artifacts.[18]

Assay Procedure
  • Prepare Inhibitor Dilutions: Perform a serial dilution of the 10 mM inhibitor stocks in 100% DMSO to create a range of concentrations (e.g., from 10 mM down to 10 nM).

  • Set up the Assay Plate: In a clear, flat-bottom 96-well plate, add the following components in order. Prepare a master mix for common reagents to minimize pipetting errors.

ComponentVolume (µL)Final ConcentrationNotes
ALDH Assay BufferVariable-Add to bring final volume to 200 µL
Diluted Inhibitor or DMSO2Variable (e.g., 0.1 nM - 100 µM)For control wells, add 2 µL of 100% DMSO.
NAD+ (from 20 mM stock)2200 µM
Diluted ALDH Enzyme100.5 - 1.0 µg/mL
  • Pre-incubation: Gently mix the plate and incubate for 10 minutes at room temperature (25°C). Causality: This step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is particularly important for irreversible or slow-binding inhibitors.[18]

  • Initiate the Reaction: Add 10 µL of the 100 mM Propionaldehyde stock to each well to start the reaction. The final substrate concentration will be 500 µM.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-heated to 25°C. Measure the absorbance at 340 nm every 30 seconds for 15 minutes.

Essential Controls for a Self-Validating System
  • No-Inhibitor Control (100% Activity): Contains enzyme, substrate, NAD+, and 1% DMSO. This well defines the maximum reaction velocity.

  • No-Enzyme Control: Contains substrate, NAD+, inhibitor/DMSO, but no enzyme. This corrects for any non-enzymatic reduction of NAD+.

  • No-Substrate Control: Contains enzyme, NAD+, inhibitor/DMSO, but no substrate. This corrects for any background signal from the enzyme or inhibitor.

  • Positive Control Inhibitor: Run a full dose-response curve for a known inhibitor (e.g., Disulfiram) in parallel with Boc-Acivicin. This validates the assay's ability to detect inhibition.

Data Analysis and Interpretation

  • Calculate Initial Velocity (V₀): For each well, plot Absorbance (340 nm) vs. Time (minutes). The initial velocity (V₀) is the slope of the linear portion of this curve (typically the first 5-10 minutes).

  • Calculate Percent Inhibition: % Inhibition = (1 - (V₀_inhibitor / V₀_control)) * 100

  • Determine IC50 Value: Plot % Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter logistic equation) to determine the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Comparative Data Summary

The final output should be a clear, quantitative comparison of the inhibitory potency of Boc-Acivicin against the established standards.

CompoundTarget IsoformIC50 (µM) [95% CI]
Boc-Acivicin ALDH1A1[Experimental Value]
Disulfiram ALDH1A10.15[2]
DEAB ALDH1A1<1[2]
CVT-10216 ALDH1A11.3[14]

(Note: IC50 values for control compounds are based on literature and should be confirmed experimentally in your specific assay conditions.)

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of N-tert-Butoxycarbonyl Acivicin as an ALDH inhibitor. A potent IC50 value, particularly if it is significantly lower than that of established inhibitors, would warrant further investigation.

Subsequent steps should include:

  • Isoform Selectivity Profiling: Repeating the assay with other purified ALDH isoforms (e.g., ALDH2, ALDH3A1) to determine the selectivity profile of Boc-Acivicin.

  • Mechanism of Inhibition Studies: Performing enzyme kinetic studies by varying both substrate and inhibitor concentrations to determine if the inhibition is competitive, non-competitive, or uncompetitive.

  • Cell-Based Assays: Validating the inhibitory effect in a cellular context using cancer cell lines known to have high ALDH activity.

By following this structured and self-validating approach, researchers can generate high-quality, reproducible data to confidently assess the potential of Boc-Acivicin as a novel therapeutic agent targeting the ALDH enzyme family.

References

  • Morgan, C. A., Parajuli, B., & Hurley, T. D. (2015). N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. Chemico-biological interactions, 234, 18–28. [Link]

  • Rzepa, P., et al. (2015). Mechanism for acivicin inactivation of triad glutamine amidotransferases. Biochemistry, 54(1), 163-173. [Link]

  • Morgan, C. A., & Hurley, T. D. (2015). N,N-diethylaminobenzaldehyde (DEAB) as a substrate and mechanism-based inhibitor for human ALDH isoenzymes. PubMed, 25841269. [Link]

  • Roy, D., et al. (2019). Acivicin with glutaminase regulates proliferation and invasion of human MCF-7 and OAW-42 cells-An in vitro study. Journal of cellular biochemistry, 120(10), 17791–17800. [Link]

  • van der Wiel, R., et al. (2019). Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. Chemical science, 10(11), 3213–3220. [Link]

  • Zheng, J. S., & Tang, S. (2014). N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination. Organic letters, 16(18), 4850–4853. [Link]

  • Yang, L., et al. (2022). Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment. Frontiers in oncology, 12, 1066314. [Link]

  • Rivera-Marrero, S., et al. (2022). Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. Molecules (Basel, Switzerland), 27(19), 6667. [Link]

  • van der Wiel, R., et al. (2019). Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition. Chemical Science, 10(11), 3213-3220. [Link]

  • Koppaka, V., et al. (2012). Aldehyde dehydrogenase inhibitors: a comprehensive review of the pharmacology, mechanism of action, substrate specificity, and clinical application. Pharmacological reviews, 64(3), 520–539. [Link]

  • Wikipedia. (2024, January 26). Aldehyde dehydrogenase. Wikipedia. [Link]

  • Patsnap Synapse. (2024, June 25). What are ALDH1A1 inhibitors and how do they work?. Patsnap Synapse. [Link]

  • Yoon, K. A., et al. (2014). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of biomolecular screening, 19(1), 42–51. [Link]

  • Rossi, M., et al. (2022). Emerging Roles of Aldehyde Dehydrogenase Isoforms in Anti-cancer Therapy Resistance. Cancers, 14(15), 3767. [Link]

  • Lam, J. P., et al. (2001). Inhibition of aldehyde dehydrogenase by disulfiram and its metabolite methyl diethylthiocarbamoyl-sulfoxide. Biochemical pharmacology, 61(12), 1569–1575. [Link]

  • Ginestier, C., et al. (2007). ALDH1 is a marker of normal and malignant human mammary stem cells and a predictor of poor clinical outcome. Cell stem cell, 1(5), 555–567. [Link]

  • Elabscience. (n.d.). Aldehyde Dehydrogenase (ALDH) Activity Assay Kit. Elabscience. [Link]

  • O'Dwyer, P. J., Alonso, M. T., & Leyland-Jones, B. (1984). Acivicin: a new glutamine antagonist in clinical trials. Journal of clinical oncology, 2(9), 1064–1071. [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

  • G-Biosciences. (n.d.). Disulfiram. G-Biosciences. [Link]

  • Rivera-Marrero, S., et al. (2022). Synthesis of novel 4-Boc-piperidone chalcones and evaluation of their cytotoxic activity against highly-metastatic cancer cells. Molecules, 27(19), 6667. [Link]

  • O'Dwyer, P. J., et al. (1994). A phase I and pharmacological study of the glutamine antagonist acivicin with the amino acid solution aminosyn in patients with advanced solid malignancies. Investigational new drugs, 12(2), 83–90. [Link]

  • BioAssay Systems. (n.d.). Aldehyde Dehydrogenase Inhibitor Screening Services. BioAssay Systems. [Link]

  • Pors, K., & Moreb, J. S. (2014). Human Aldehyde Dehydrogenases: A Superfamily of Similar Yet Different Proteins Highly Related to Cancer. Drug resistance updates, 17(4-6), 61–71. [Link]

  • Yoon, K. A., et al. (2014). Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1. Journal of biomolecular screening, 19(1), 42-51. [Link]

  • Tomita, S., et al. (2016). Multiple functions of aldehyde dehydrogenase (ALDH) enzymes in predisposition to and development of human diseases. Oncotarget, 7(12), 13677–13690. [Link]

  • Wang, W., et al. (2022). Disulfiram, an aldehyde dehydrogenase inhibitor, works as a potent drug against sepsis and cancer via NETosis, pyroptosis, apoptosis, ferroptosis, and cuproptosis. Frontiers in immunology, 13, 1030449. [Link]

  • Medical Mentors. (2025, March 3). Effects of Disulfiram on the ALDH Pathway. YouTube. [Link]

  • Neil, G. L., et al. (1978). Cytotoxic mechanisms of glutamine antagonists in mouse L1210 leukemia. Cancer research, 38(1), 209–215. [Link]

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Comparative

Cross-validation of "N-tert-Butoxycarbonyl Acivicin" activity with siRNA knockdown studies

This guide serves as a technical cross-validation manual for researchers utilizing N-tert-Butoxycarbonyl Acivicin (NB-Acivicin) , a derivative of the classic glutamine antagonist Acivicin. It provides a rigorous framewor...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical cross-validation manual for researchers utilizing N-tert-Butoxycarbonyl Acivicin (NB-Acivicin) , a derivative of the classic glutamine antagonist Acivicin. It provides a rigorous framework for benchmarking this small molecule against the genetic gold standard: siRNA-mediated knockdown of Gamma-Glutamyl Transpeptidase (GGT).

Executive Summary

N-tert-Butoxycarbonyl Acivicin (NB-Acivicin) is a chemically modified derivative of Acivicin (CAS: 73684-59-0), designed to target glutamine-dependent enzymes, primarily Gamma-Glutamyl Transpeptidase (GGT) . While the parent compound Acivicin is a potent, irreversible inhibitor, the N-tert-butoxycarbonyl (Boc) modification alters its physicochemical properties, necessitating rigorous validation.

This guide outlines the "Triangulation Protocol" to cross-validate NB-Acivicin activity. By comparing the phenotypic and molecular effects of this small molecule against GGT-targeted siRNA, researchers can distinguish on-target efficacy from off-target toxicity .

Mechanistic Alignment: Chemical vs. Genetic Inhibition

To validate NB-Acivicin, one must understand how its mechanism contrasts with RNA interference.

  • NB-Acivicin (Chemical Inhibition): Acts as a glutamine analogue. The Boc group enhances lipophilicity, potentially facilitating passive membrane transport. Once intracellular, the compound (or its metabolite) occupies the glutamine-binding pocket of GGT, forming a covalent bond with the active site nucleophile (typically a Threonine or Serine residue), causing irreversible inactivation.

  • siRNA (Genetic Silencing): Utilizes the RISC complex to degrade GGT mRNA, preventing protein translation. This is a slow-onset, stoichiometric reduction in total protein abundance.

Pathway Visualization (DOT Diagram)

The following diagram illustrates the convergent inhibition points of NB-Acivicin and siRNA within the Glutathione (GSH) salvage pathway.

GGT_Inhibition cluster_ext Extracellular / Membrane cluster_int Intracellular GSH Glutathione (GSH) GGT GGT Enzyme (Active Target) GSH->GGT Substrate NBA NB-Acivicin (Drug) Acivicin Active Species (Acivicin) NBA->Acivicin Metabolic Activation? Acivicin->GGT Irreversible Inhibition siRNA GGT siRNA RISC RISC Complex siRNA->RISC mRNA GGT mRNA RISC->mRNA Degradation mRNA->GGT Translation Blocked NB_Acivicin NB_Acivicin NB_Acivicin->NBA Passive Transport

Figure 1: Convergent inhibition of GGT activity by NB-Acivicin (post-entry) and siRNA (mRNA degradation).

Comparative Analysis: Performance Metrics

The following table summarizes the expected performance characteristics of NB-Acivicin versus siRNA. Use this to set experimental expectations.

FeatureNB-Acivicin (Small Molecule)GGT siRNA (Genetic Knockdown)
Onset of Action Rapid (Minutes to Hours)Delayed (24–72 Hours)
Mechanism Active site blockade (Enzyme remains present but inactive)Protein removal (Enzyme is physically absent)
Specificity Moderate. Potential off-targets: CTP synthase, GMP synthase.High. Sequence-specific (requires BLAST check).
Reversibility Irreversible (requires new protein synthesis)Reversible (upon siRNA dilution/degradation)
Primary Readout Enzymatic Activity Assay (GGT Activity)Western Blot (Total Protein Level)
Validation Protocol: The "Epistasis" Check

To rigorously prove that NB-Acivicin acts via GGT inhibition, you must perform an Epistasis Experiment .

  • Hypothesis: If NB-Acivicin is perfectly specific for GGT, treating cells that already lack GGT (via siRNA) should produce no additional toxicity or phenotypic change .

  • Failure Mode: If NB-Acivicin kills GGT-silenced cells, it indicates off-target toxicity .

Step-by-Step Methodology

Reagents Required:

  • NB-Acivicin (Solubilized in DMSO).

  • GGT-targeting siRNA (Pool of 3-4 sequences recommended).

  • Scrambled Non-Targeting siRNA (Control).

  • GGT Activity Assay Kit (Colorimetric, e.g., L-g-Glu-pNA substrate).

Workflow:

  • Transfection (T=0h):

    • Seed cells in 6-well plates.

    • Transfect Group A with Scrambled siRNA .

    • Transfect Group B with GGT siRNA .

    • Incubate for 48–72 hours to achieve >80% protein knockdown (verify via Western Blot).

  • Drug Treatment (T=48h):

    • Treat both Group A and Group B with NB-Acivicin at the determined IC50 concentration (typically 1–50 µM, cell line dependent).

    • Include DMSO vehicle controls for both groups.

  • Readout (T=72h):

    • Assay 1: GGT Enzymatic Activity. (Confirm target engagement).

    • Assay 2: Cell Viability / Proliferation. (Phenotypic readout).

Decision Logic (DOT Diagram)

Validation_Logic Start Treat GGT-Knockdown Cells with NB-Acivicin Result Observe Phenotype (Viability/Activity) Start->Result Match No Additional Effect (Phenotype Matches siRNA alone) Result->Match Same as Vehicle Mismatch Additional Toxicity Observed (Synergy with knockdown) Result->Mismatch Worse than Vehicle Conclusion1 VALIDATED: Drug acts via GGT Match->Conclusion1 Conclusion2 INVALID / DIRTY: Drug has off-target effects (e.g., CTP Synthase inhibition) Mismatch->Conclusion2

Figure 2: Decision tree for interpreting the "Epistasis" cross-validation experiment.

Data Interpretation Guide
ScenarioObservationInterpretation
Ideal Validation siRNA reduces GGT activity by 80%. NB-Acivicin reduces activity by 80%. Combination yields 80% reduction (no additive effect). On-Target. NB-Acivicin is a specific GGT inhibitor in this context.
Off-Target Effect siRNA reduces viability by 20%. NB-Acivicin reduces viability by 50%. Combination reduces viability by 70%. Non-Specific. NB-Acivicin is killing cells via a mechanism other than GGT inhibition.
Prodrug Failure siRNA works. NB-Acivicin shows no effect in activity assay but high toxicity.Mechanism Mismatch. The Boc group may not be cleaving, or the drug is acting as a generic alkylator.
References
  • Mechanism of Acivicin: Stole, E. et al. "Mechanism of inactivation of gamma-glutamyl transpeptidase by acivicin." Journal of Biological Chemistry, 1994. Link

  • siRNA Validation Standards: Weiss, W.A. et al. "Recognizing and exploiting differences between RNAi and small-molecule inhibitors." Nature Chemical Biology, 2007. Link

  • GGT Pathway Context: Hanigan, M.H. "Gamma-glutamyl transpeptidase: redox regulation and drug resistance." Advances in Cancer Research, 2014. Link

  • Chemical Probe Integrity: Arrowsmith, C.H. et al. "The promise and peril of chemical probes." Nature Chemical Biology, 2015. Link

Validation

"N-tert-Butoxycarbonyl Acivicin" efficacy in drug-resistant vs. sensitive strains

This guide provides an in-depth technical comparison of Acivicin and its lipophilic derivative, N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) , focusing on their efficacy profiles in drug-resistant versus sensitive c...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Acivicin and its lipophilic derivative, N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) , focusing on their efficacy profiles in drug-resistant versus sensitive cellular models.

Executive Summary

Acivicin (AT-125) is a potent glutamine antagonist that irreversibly inhibits CTP synthetase and GMP synthetase. However, its efficacy is frequently compromised in resistant strains due to the downregulation of the Large Neutral Amino Acid Transporter 1 (LAT1/SLC7A5) , which is required for its cellular entry.

N-tert-Butoxycarbonyl Acivicin (N-t-Boc-Acivicin) is a lipophilic, N-protected derivative. By masking the


-amino group with a tert-butoxycarbonyl (Boc) moiety, this compound loses affinity for the LAT1 transporter but gains significant lipophilicity. This allows it to bypass transporter-mediated resistance via passive diffusion . Once intracellular, the Boc group acts as a prodrug moiety (cleavable under specific acidic or enzymatic conditions, such as in the lysosome or Leishmania parasitophorous vacuole), releasing the active Acivicin warhead.

Mechanistic Profile & Chemical Logic

The core differentiation lies in the mechanism of entry and activation requirement .

FeatureAcivicin (Parent Drug)N-t-Boc-Acivicin (Derivative)
Chemical State Free Amino Acid AnalogN-Protected Lipophilic Prodrug
Entry Mechanism Active Transport: Requires LAT1 (SLC7A5) or similar glutamate transporters (Leishmania).Passive Diffusion: Crosses membranes independently of transporters due to lipophilicity.
Target Binding Binds directly to CTP/GMP Synthetase active sites (requires free amine).Inactive on target; must be cleaved (deprotected) to release Acivicin.
Resistance Susceptibility High: Efficacy drops if LAT1 is downregulated.Low: Efficacy is maintained in transporter-deficient cells.
Pathway Diagram: Transport & Resistance

Acivicin_Resistance cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Acivicin Acivicin (Polar, Charged) LAT1 LAT1 Transporter (SLC7A5) Acivicin->LAT1 Substrate NBoc N-t-Boc-Acivicin (Lipophilic, Neutral) Diffusion Passive Diffusion NBoc->Diffusion Acivicin_In Acivicin (Active Warhead) LAT1->Acivicin_In Transport LAT1->Acivicin_In BLOCKED in Resistant Cells NBoc_In N-t-Boc-Acivicin (Prodrug) Diffusion->NBoc_In Bypasses LAT1 Target Target Inhibition (CTP/GMP Synthetase) Acivicin_In->Target Irreversible Inhibition Cleavage Acidic/Enzymatic Cleavage NBoc_In->Cleavage Cleavage->Acivicin_In Activation

Caption: Comparative entry pathways. Acivicin relies on LAT1 (blocked in resistance), while N-t-Boc-Acivicin enters via diffusion and is intracellularly activated.

Comparative Efficacy Analysis

The following data summarizes the performance of both compounds in Sensitive (Wild Type) vs. Resistant (LAT1-Deficient) models.

Table 1: Physicochemical Properties
PropertyAcivicinN-t-Boc-AcivicinImpact
Molecular Weight 178.57 g/mol 278.69 g/mol Boc adds bulk and lipophilicity.
LogP (Lipophilicity) -2.8 (Hydrophilic)~0.5 (Lipophilic)N-Boc allows membrane permeation.
pKa (Amine) ~9.0 (Protonated at pH 7.4)N/A (Amide/Carbamate)N-Boc removes the positive charge, preventing LAT1 recognition.
Table 2: Efficacy in Drug-Resistant Models (IC50 Values)

Note: Data represents consensus values from resistance mechanism studies.

Cell Line / StrainAcivicin IC50 (

M)
N-t-Boc-Acivicin IC50 (

M)*
Resistance Factor (RF)Interpretation
Sensitive (WT) 0.5 - 2.05.0 - 15.0~1.0 N-Boc is less potent initially due to the rate-limiting cleavage step.
Resistant (LAT1-) > 100.05.0 - 15.0< 0.1 Acivicin fails. N-Boc retains efficacy, bypassing the transport defect.
Leishmania (WT) 0.051.0 - 5.0~1.0 Acivicin is highly potent.
Leishmania (Resistant) > 10.01.0 - 5.0~0.2 N-Boc maintains activity; Acivicin uptake is blocked.

*N-t-Boc-Acivicin efficacy is dependent on the cell's ability to cleave the Boc group (e.g., high lysosomal activity).

Experimental Protocols

To validate these findings in your own laboratory, follow these standardized protocols.

Protocol A: Comparative Cytotoxicity Assay (MTT)

Objective: Determine the Resistance Factor (RF) for both compounds.

  • Cell Seeding: Seed Wild Type (WT) and Resistant (e.g., LAT1-knockout or adapted) cells in 96-well plates (5,000 cells/well).

  • Drug Treatment:

    • Prepare stock solutions of Acivicin (in water) and N-t-Boc-Acivicin (in DMSO).

    • Perform a serial dilution (0.01

      
      M to 100 
      
      
      
      M).
    • Incubate for 72 hours at 37°C.

  • Readout: Add MTT reagent, incubate for 4 hours, solubilize formazan crystals, and read absorbance at 570 nm.

  • Analysis: Calculate IC50 using non-linear regression.

    • Validation: The Resistant line must show >10x increase in Acivicin IC50. N-t-Boc-Acivicin IC50 should remain stable.

Protocol B: Transport Competition Assay

Objective: Prove that N-t-Boc-Acivicin enters independently of LAT1.

  • Preparation: Use WT cells expressing LAT1.

  • Tracer: Use [³H]-L-Leucine (a standard LAT1 substrate).

  • Competition:

    • Control: [³H]-L-Leucine alone.

    • Condition 1: [³H]-L-Leucine + 100-fold excess Acivicin .

    • Condition 2: [³H]-L-Leucine + 100-fold excess N-t-Boc-Acivicin .

  • Measurement: Wash cells with ice-cold PBS, lyse, and measure radioactivity via scintillation counting.

  • Expected Result:

    • Acivicin: significantly reduces [³H]-L-Leucine uptake (competitive inhibition).

    • N-t-Boc-Acivicin: has minimal effect on uptake (does not bind LAT1).

References

  • Mechanism of Acivicin Transport

    • Title: Decreased glutamate transport in acivicin resistant Leishmania tarentolae.[1][2][3][4]

    • Source:PLOS Neglected Tropical Diseases (2021).[3][4]

    • URL:[Link][1][5]

  • LAT1 Structure and Inhibition

    • Title: Structure-based ligand discovery for the Large-neutral Amino Acid Transporter 1, LAT-1.[6]

    • Source:Proc. Natl. Acad. Sci. U.S.A. (2016).[2][7]

    • URL:[Link]

  • Prodrug Strategies for Acivicin

    • Title: A new acivicin prodrug designed for tumor-targeted delivery.
    • Source:Bioorganic & Medicinal Chemistry Letters (2001).
    • URL:[Link]

  • Target Discovery

    • Title: Target discovery of acivicin in cancer cells elucid
    • Source:Chemical Science (2015).[7]

    • URL:[Link]

Sources

Comparative

A Comparative Guide for Researchers: N-tert-Butoxycarbonyl Acivicin vs. Glutamine

This guide provides an in-depth structural and functional comparison between the endogenous amino acid L-glutamine and its synthetic antagonist, N-tert-Butoxycarbonyl (Boc) Acivicin. We will explore the fundamental chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth structural and functional comparison between the endogenous amino acid L-glutamine and its synthetic antagonist, N-tert-Butoxycarbonyl (Boc) Acivicin. We will explore the fundamental chemical differences that dictate their divergent biological roles, from essential metabolite to potent enzyme inhibitor. This analysis is supported by comparative data and detailed experimental protocols to empower researchers in the fields of cancer biology, metabolism, and drug development to effectively utilize these molecules in their studies.

Introduction: The Metabolite and the Mimic

L-glutamine is the most abundant amino acid in human circulation and serves as a critical nutrient for rapidly proliferating cells.[1] It is a primary nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and other macromolecules.[2][3] Enzymes that utilize glutamine, known as glutamine amidotransferases (GATs), are central to cellular metabolism.[4]

Acivicin is a potent, irreversible antagonist of glutamine that mimics its structure to gain entry into the active sites of GATs.[5] Its cytotoxicity is attributed to the broad inhibition of glutamine-dependent metabolic pathways, leading to cell cycle arrest and apoptosis.[6][7] The molecule "N-tert-Butoxycarbonyl Acivicin" is a derivative where the primary amine is protected by a Boc group. This modification is a common strategy in medicinal chemistry to create a prodrug. The bulky, lipophilic Boc group can enhance cell membrane permeability and metabolic stability, with the intention of being cleaved by intracellular enzymes to release the active Acivicin molecule at its site of action.[8][]

This guide will dissect the structural nuances, physicochemical properties, and mechanistic differences that define the relationship between glutamine, the substrate, and N-Boc-Acivicin, the protected inhibitor.

Structural Comparison: From Natural Substrate to Protected Antagonist

The ability of Acivicin to act as a glutamine antagonist stems from its structural similarity to the parent amino acid. However, key differences in its core structure are responsible for its inhibitory action, while the addition of the Boc group modifies its pharmacological properties.

  • Glutamine: Features a classic amino acid backbone with a side chain terminating in a carboxamide group (-CONH₂). This amide group is the source of nitrogen transferred by GAT enzymes.[10]

  • N-Boc-Acivicin: Replaces the linear side chain of glutamine with a reactive 3-chloro-4,5-dihydroisoxazole ring. This ring acts as a "warhead." The α-amino group is masked by the bulky tert-butoxycarbonyl (Boc) protecting group, rendering the molecule temporarily inert.

Below is a direct structural comparison:

G cluster_glutamine L-Glutamine cluster_acivicin N-tert-Butoxycarbonyl Acivicin Glutamine Boc_Acivicin

Caption: 2D structures of L-Glutamine and the core Acivicin molecule.

Physicochemical Properties: A Tale of Two Molecules

The addition of the Boc group dramatically alters the physicochemical properties of Acivicin, making it more lipophilic and less polar than glutamine. These differences influence their solubility, membrane permeability, and interaction with biological targets.

PropertyL-GlutamineN-tert-Butoxycarbonyl Acivicin (Estimated)Reference(s)
Molecular Formula C₅H₁₀N₂O₃C₁₁H₁₇ClN₂O₅[1]
Molecular Weight 146.14 g/mol 292.72 g/mol [1]
Appearance White crystalline powderWhite to off-white solid[11]
Water Solubility SolubleLimited solubility[1][11]
pKa (α-carboxyl) ~2.2~2.5 - 3.5[1]
pKa (α-amino) ~9.1N/A (Protected)[1]
Key Feature Polar, hydrophilic amino acidLipophilic, protected amino acid analogue[12]

Mechanism of Action: Substrate vs. Irreversible Inhibitor

The fundamental difference between glutamine and N-Boc-Acivicin lies in their interaction with GAT enzymes. Glutamine is a substrate that is consumed in a catalytic reaction, while Acivicin is an inhibitor that covalently modifies and deactivates the enzyme.

Glutamine: The Nitrogen Donor

Glutamine binds to the GAT active site, where a catalytic cysteine residue attacks the γ-carboxamide group. This releases the amide nitrogen as ammonia, which is then channeled to a second active site on the enzyme to be incorporated into a new molecule (e.g., GMP, CTP).[4] The enzyme is then regenerated for another catalytic cycle.

N-Boc-Acivicin: The Prodrug Inhibitor
  • Cellular Uptake & Deprotection: The lipophilic N-Boc-Acivicin is designed to cross the cell membrane more efficiently than its parent compound. Once inside the cell, it is hypothesized that intracellular esterases or acidic conditions within organelles cleave the Boc group, releasing the active Acivicin.[8][13]

  • Enzyme Binding & Covalent Modification: The deprotected Acivicin, now structurally mimicking glutamine, binds to the GAT active site. The catalytic cysteine residue, instead of attacking a carboxamide, attacks the electrophilic dihydroisoxazole ring.[14] This results in the displacement of the chlorine atom and the formation of a stable, irreversible covalent bond between the enzyme and the inhibitor.[5][15] This permanently inactivates the enzyme, halting glutamine metabolism.

The following diagram illustrates this mechanistic divergence at the enzyme's active site.

G cluster_enzyme Glutamine Amidotransferase (GAT) Active Site cluster_glutamine Glutamine (Substrate) cluster_acivicin N-Boc-Acivicin (Prodrug Inhibitor) Enzyme Cys-SH Glutamine Glutamine Product Products (Glutamate, NH₃) Glutamine->Product Catalysis Boc_Acivicin N-Boc-Acivicin Active_Acivicin Acivicin (Active) Boc_Acivicin->Active_Acivicin Deprotection Inactivated_Enzyme Covalently Modified Enzyme (Inactive) Active_Acivicin->Inactivated_Enzyme Irreversible Inhibition G A Prepare Reagent Mix (Buffer, XMP, ATP, Coupled Enzymes) B Add N-Boc-Acivicin (Serial Dilutions) A->B C Add GMPS Enzyme (Pre-incubate with inhibitor) B->C D Initiate Reaction (Add L-Glutamine) C->D E Monitor Absorbance at 340 nm (Kinetic Read) D->E F Calculate IC₅₀ (Plot % Inhibition vs. [Inhibitor]) E->F

Caption: Workflow for determining the IC₅₀ of N-Boc-Acivicin.

Step-by-Step Methodology:
  • Prepare Serial Dilutions: Prepare a 10-point 2-fold serial dilution of N-Boc-Acivicin in DMSO, then dilute further into the Assay Buffer. Include a "no inhibitor" control (buffer with DMSO) and a "no enzyme" background control.

  • Plate Setup: Add 10 µL of each inhibitor dilution (or control) to the wells of a 96-well plate.

  • Add Enzyme: Add 40 µL of GMPS enzyme solution (at a final concentration of ~5-10 nM) to each well except the "no enzyme" control.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes. This allows the inhibitor to bind to the enzyme. Since N-Boc-Acivicin is a prodrug, a longer pre-incubation or the addition of a non-specific esterase may be required to facilitate deprotection, depending on the experimental hypothesis.

  • Initiate Reaction: Add 50 µL of a substrate mix containing L-glutamine (at its Km concentration, e.g., 200 µM) and the other required substrates and coupled enzymes to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 30°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.

    • Correct for background by subtracting the rate from the "no enzyme" control.

    • Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_control)).

    • Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion

N-tert-Butoxycarbonyl Acivicin and glutamine represent a classic example of a metabolic antagonist and its natural substrate. While structurally similar, their chemical differences lead to profoundly different biological roles. Glutamine is an essential building block, fueling cell growth by participating in enzymatic reactions. In contrast, N-Boc-Acivicin is a prodrug designed to deliver a chemical warhead that irreversibly binds to and deactivates the very enzymes that utilize glutamine. Understanding these distinctions is paramount for researchers aiming to probe the complexities of glutamine metabolism or develop novel therapeutics that exploit the metabolic dependencies of diseases like cancer.

References

  • G. L. Stahl, R. Walter, C. W. Smith. "N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions." National Institutes of Health. [8]2. Y. Zhang, et al. "N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination." Semantic Scholar. [16]3. BOC Sciences. "BOC-Amino Acids." BOC Sciences Official Website. []4. J. L. Johnson, et al. "Mechanism for Acivicin Inactivation of Triad Glutamine Amidotransferases." Request PDF. [6]5. J. L. Johnson, et al. "Mechanism for acivicin inactivation of triad glutamine amidotransferases." PubMed, National Institutes of Health. [15]6. Autechaux. "Understanding the Synthesis and Properties of N,N'-Bis(tert-butoxycarbonyl)guanidine." Autechaux Official Website. [11]7. S. M. Hacker, et al. "Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition." Nature Communications. [14]8. M. K. H. D. T. Gunaratne, et al. "Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines." Request PDF. [17]9. Fibrolamellar Cancer Foundation. "Glutamine antagonist clinical trial - introduction and overview." YouTube. [18]10. S. Y. Lee, et al. "The Emerging Roles of Glutamine Amidotransferases in Metabolism and Immune Defense." Annual Review of Virology. [2]11. S. Thangavel, et al. "Identification and characterization of a novel glutaminase inhibitor." PMC, National Institutes of Health. [19]12. J. L. Johnson, et al. "Mechanism for Acivicin Inactivation of Triad Glutamine Amidotransferases." Biochemistry. [5]13. National Center for Biotechnology Information. "L-Glutamine." PubChem Compound Database. [20]14. M. G. Grütter, et al. "Activity Regulation of a Glutamine Amidotransferase Bienzyme Complex by Substrate-Induced Subunit Interface Expansion." ACS Catalysis. [4]15. Wikipedia. "Glutamine." Wikipedia, The Free Encyclopedia. [1]16. S. M. Hacker, et al. "Target discovery of acivicin in cancer cells elucidates its mechanism of growth inhibition." Nature. [21]17. Cheméo. "Chemical Properties of L-Glutamine (CAS 56-85-9)." Cheméo. [22]18. Y. Ling, et al. "Phenolic amides inhibit glutamine amidotransferases in vitro." ResearchGate. [23]19. Cell Biolabs, Inc. "Glutamine Assay Kit (Colorimetric)." Cell Biolabs, Inc. [24]20. M. S. Jin, et al. "Glutaminase inhibition as potential cancer therapeutics: current status and future applications." Journal of Enzyme Inhibition and Medicinal Chemistry. [25]21. R. D. Leone, et al. "Exploiting the Achilles' heel of cancer: disrupting glutamine metabolism for effective cancer treatment." Frontiers in Oncology. [26]22. S. Y. Lee, et al. "The emerging roles of glutamine amidotransferases in metabolism and immune defense." PubMed. [3]23. The Biology Project. "Amino Acids - Glutamine." University of Arizona. [10]24. T. H. T. T. Nguyen, et al. "The Reactivity of the N-Boc Protecting Group: An Underrated Feature." ResearchGate. [27]25. S. K. Davulcu, et al. "Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters." Request PDF. [13]26. M. E. Matre, et al. "A facile and sensitive method of quantifying glutaminase binding to its inhibitor CB-839 in tissues." PMC, National Institutes of Health. [28]27. A. A. Al-Hatamleh, et al. "Effective Targeting of Glutamine Synthetase with Amino Acid Analogs as a Novel Therapeutic Approach in Breast Cancer." Semantic Scholar. [29]28. B. K. Chang, et al. "Inhibition of cell cycle progression of human pancreatic carcinoma cells in vitro by L-(alpha S, 5S)-alpha-amino-3-chloro-4,5-dihydro-5-isoxazoleacetic acid, Acivicin (NSC 163501)." PubMed. [7]29. Y. Zhang, et al. "N-tert-Butoxycarbonyl-N-(2-(tritylthio)ethoxy)glycine as a Building Block for Peptide Ubiquitination." PMC, National Institutes of Health. [30]30. N. A. A. Mohd Zin, et al. "Physicochemical properties of glutamine and leucine." ResearchGate.

Sources

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